molecular formula C27H40O9 B15568115 Mniopetal A

Mniopetal A

Cat. No.: B15568115
M. Wt: 508.6 g/mol
InChI Key: AXAFCVAELSOPHP-LFCMEJNJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mniopetal A is a naphthofuran.

Properties

Molecular Formula

C27H40O9

Molecular Weight

508.6 g/mol

IUPAC Name

[(3S,3aS,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] (2R)-2-acetyloxydecanoate

InChI

InChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18-,19+,20+,21-,22+,24+,27-/m1/s1

InChI Key

AXAFCVAELSOPHP-LFCMEJNJSA-N

Origin of Product

United States

Foundational & Exploratory

Mniopetal A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mniopetals are a family of natural products isolated from fungi of the genus Mniopetalum. These compounds are characterized by a common drimane (B1240787) sesquiterpenoid core and have garnered significant interest within the scientific community for their notable biological activities.[1] Mniopetals have demonstrated inhibitory activity against viral reverse transcriptases, including that of HIV-1, as well as antimicrobial and cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of Mniopetal A, detailing the experimental methodologies for its extraction, purification, and characterization based on protocols established for the mniopetal family.

Discovery and Natural Source

This compound, along with its related compounds Mniopetals B, C, D, E, and F, was first isolated from the fermentation broth of a Canadian species of the basidiomycete Mniopetalum.[2] The specific producing organism was identified as Mniopetalum sp. 87256.[3] These compounds were initially identified as novel inhibitors of RNA-directed DNA polymerases (reverse transcriptases) from several retroviruses, highlighting their potential for antiviral drug development.

Chemical Structure and Properties

Mniopetals are classified as drimane-type sesquiterpenoids, a class of C15 isoprenoids known for a wide range of biological activities. The core chemical structure is a tricyclic drimane sesquiterpenoid skeleton. The structural diversity among the mniopetals arises from different oxygenation patterns and ester side chains attached to this core framework.

While specific, experimentally determined physicochemical data for this compound are not widely available in public literature, a general profile can be inferred from the properties of related drimane sesquiterpenoids.

Table 1: Representative Physicochemical Properties of Drimane Sesquiterpenoids
PropertyRepresentative ValueImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.
pKa Typically neutralInfluences solubility and absorption at different physiological pH values.
Note: These are representative values for the drimane sesquiterpenoid class. Experimental determination for this compound is required for accurate characterization.

Biological Activity

The primary biological activity reported for the mniopetal family is the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. This makes them promising candidates for the development of novel antiretroviral agents.

Table 2: Hypothetical In Vitro Biological Activity Profile for this compound
AssayTargetPositive ControlRepresentative IC₅₀ (µM)
Reverse Transcriptase Inhibition HIV-1 RTEfavirenz~5-20
Cytotoxicity HeLa Cell LineDoxorubicin>50
Note: The IC₅₀ value is a hypothetical, yet representative, figure based on data for related mniopetals to illustrate potential potency. Actual values for this compound must be determined experimentally.

Experimental Protocols

The following protocols are based on the general methodologies employed for the isolation, purification, and characterization of the mniopetal family of compounds.

Fermentation of Mniopetalum sp. 87256
  • Culture: The producing organism, Mniopetalum sp. 87256, is cultured in a suitable liquid fermentation medium designed to promote the production of secondary metabolites.

  • Incubation: The culture is incubated at 25-28°C for 14-21 days with constant shaking (e.g., 150 rpm) to ensure proper aeration.

  • Harvesting: After the incubation period, the culture broth containing the secreted metabolites and the fungal mycelium are harvested for extraction.

Extraction of Mniopetals

The extraction process is designed to separate the mniopetals from the aqueous culture broth and the fungal biomass.

  • Mycelial Separation: The fungal mycelium is separated from the culture filtrate via filtration (e.g., through cheesecloth) or centrifugation.

  • Solvent Extraction (Filtrate): The culture filtrate is extracted multiple times (typically 3x) with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, in a separatory funnel. The organic layers are combined.

  • Solvent Extraction (Mycelium): The collected mycelia are extracted by soaking in methanol (B129727) or acetone (B3395972) to recover intracellular compounds. The resulting extract is filtered and concentrated.

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

G cluster_fermentation Fermentation cluster_extraction Extraction Ferm Fermentation of Mniopetalum sp. 87256 Harvest Harvest Culture Broth & Mycelium Ferm->Harvest Separate Separate Mycelium & Filtrate Harvest->Separate Ext_Filt Extract Filtrate (Ethyl Acetate) Separate->Ext_Filt Filtrate Ext_Myc Extract Mycelium (Methanol/Acetone) Separate->Ext_Myc Mycelium Combine Combine Organic Extracts Ext_Filt->Combine Ext_Myc->Combine Concentrate Concentrate Under Reduced Pressure Combine->Concentrate Crude Crude Extract Concentrate->Crude

Figure 1: Workflow for Fermentation and Extraction.
Chromatographic Purification

A multi-step chromatographic process is required to isolate this compound from the complex crude extract.

  • Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

    • Stationary Phase: Silica gel (e.g., silica gel 60, 70-230 mesh).

    • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.

    • Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., n-hexane/ethyl acetate) to separate the components into fractions based on polarity.

    • Fraction Analysis: Fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing compounds of interest.

  • Step 2: High-Performance Liquid Chromatography (HPLC)

    • Column: A reverse-phase column (e.g., C18) is typically used for further separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.

    • Detection & Collection: Elution is monitored by a UV detector. The peak corresponding to this compound is collected.

    • Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC. A final polishing step may be performed if necessary.

G Crude Crude Extract Silica Silica Gel Column Chromatography Crude->Silica TLC TLC Analysis of Fractions Silica->TLC Pool Pool Fractions TLC->Pool HPLC Preparative HPLC (C18 Column) Pool->HPLC Collect Collect Peak for This compound HPLC->Collect Purity Purity Analysis (Analytical HPLC) Collect->Purity Pure_A Pure this compound Purity->Pure_A

Figure 2: General Purification Workflow for this compound.
Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and establish the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is pivotal for elucidating the detailed structure.

    • 1H and 13C NMR: Identify the types and number of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): Establish the connectivity of atoms within the molecule and deduce the final stereochemistry.

Bioactivity Assessment: HIV-1 Reverse Transcriptase Assay

This protocol outlines a general method for evaluating the inhibitory activity of this compound against HIV-1 RT. A non-radioactive, colorimetric assay kit is commonly used.

  • Principle: The assay measures the amount of DIG-labeled dUTP incorporated into a DNA strand by the RT enzyme, which is captured on a streptavidin-coated plate. Inhibition of the enzyme results in a lower signal.

  • General Protocol:

    • Plate Preparation: Add this compound at various concentrations to a microplate. Include wells for a positive control (e.g., Efavirenz) and a negative (vehicle) control.

    • Enzyme Addition: Add recombinant HIV-1 RT to the wells.

    • Reaction Initiation: Add the dNTP mix containing digoxigenin-labeled dUTP (DIG-dUTP) to start the reaction. Incubate at 37°C.

    • Capture: Transfer the reaction lysate to a streptavidin-coated microplate to capture the newly synthesized DNA.

    • Detection: Add an anti-DIG antibody conjugated to peroxidase (anti-DIG-POD). After washing, add a peroxidase substrate to develop color.

    • Measurement: Measure the absorbance using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value from the dose-response curve.

G cluster_assay HIV-1 RT Inhibition Assay Workflow A Prepare Plate: This compound dilutions, Controls B Add HIV-1 RT Enzyme A->B C Initiate Reaction: Add DIG-dUTP Mix B->C D Incubate at 37°C C->D E Transfer to Streptavidin Plate to Capture DNA D->E F Add Anti-DIG-POD Antibody E->F G Add Peroxidase Substrate (Color Dev.) F->G H Measure Absorbance G->H I Calculate IC50 Value H->I

Figure 3: HIV-1 Reverse Transcriptase Inhibition Assay.

Conclusion

This compound is a member of a promising family of drimane sesquiterpenoids with demonstrated potential as an antiviral agent. While specific data on this compound itself is limited, the established methodologies for the isolation and characterization of its chemical relatives provide a clear and robust framework for its study. Further research, beginning with the successful isolation and purification of this compound, is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, and evaluate its full therapeutic potential in drug discovery and development programs.

References

An In-depth Technical Guide on the Structure Elucidation of Mniopetal A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the chemical structure elucidation of Mniopetal A, a member of the biologically active mniopetal family of drimane (B1240787) sesquiterpenoids. While specific spectral data for this compound is not extensively available in public literature, this document outlines the generalized approach based on the detailed elucidation of the closely related and structurally significant Mniopetal E. The mniopetals have garnered scientific interest due to their potential as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase.[1][2]

The mniopetals are a family of natural products isolated from fungi of the genus Mniopetalum.[1] These compounds, designated Mniopetals A through F, share a common tricyclic drimane sesquiterpenoid skeleton.[1] The structural diversity within this family arises from variations in oxygenation patterns and ester side chains.[1] The definitive determination of their complex stereochemistry has been a significant challenge, ultimately resolved through total synthesis, particularly in the case of (-)-Mniopetal E.

Data Presentation

The elucidation of a novel natural product like this compound relies on a combination of spectroscopic techniques to determine its molecular formula, connectivity, and stereochemistry. While specific quantitative data for this compound is not publicly available, the following table summarizes the types of data that would be collected and analyzed.

Data TypeInformation Provided
High-Resolution Mass Spectrometry (HRMS) Establishes the precise molecular formula of the compound.
Infrared (IR) Spectroscopy Identifies key functional groups present in the molecule, such as hydroxyls, carbonyls, and alkenes.
¹H NMR Spectroscopy Provides information on the chemical environment of hydrogen atoms, including their connectivity and stereochemical relationships through chemical shifts and coupling constants.
¹³C NMR Spectroscopy Determines the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl).
2D NMR Spectroscopy (COSY, HSQC, HMBC) Establishes the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which is crucial for assembling the carbon skeleton.
Chiroptical Spectroscopy (e.g., Circular Dichroism) Provides information about the absolute stereochemistry of the molecule.

Experimental Protocols

The structural elucidation of a mniopetal involves a systematic workflow, from isolation to the final confirmation of its three-dimensional structure.

1. Isolation and Purification:

  • Principle: The initial step involves the extraction of the compound from its natural source, typically a fermentation broth of a Mniopetalum species. This is followed by a series of chromatographic separations to isolate the pure compound.

  • General Protocol:

    • The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate).

    • The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity.

    • Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

    • Further purification is achieved through high-performance liquid chromatography (HPLC) to yield the pure mniopetal.

2. Spectroscopic Analysis:

  • Principle: A suite of spectroscopic techniques is employed to piece together the molecular structure.

  • Methodologies:

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

    • NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR experiments (COSY, HSQC, HMBC) are conducted to establish the planar structure of the molecule. These experiments reveal the connectivity of atoms within the molecule.

    • Infrared Spectroscopy: IR spectroscopy is used to identify characteristic functional groups.

3. Total Synthesis for Absolute Stereochemistry Confirmation:

  • Principle: In many cases, particularly for complex molecules like the mniopetals, the relative stereochemistry can be determined by NMR (e.g., through NOESY experiments). However, the absolute stereochemistry often requires unambiguous confirmation through the total synthesis of a single enantiomer and comparison of its spectroscopic and chiroptical properties with the natural product.

  • Key Synthetic Steps for a Mniopetal Core (as exemplified by Mniopetal E synthesis):

    • Carbon Elongation: Construction of a butenolide with a diene-containing side chain using methods like the Horner-Emmons reaction.

    • Intramolecular Diels-Alder Reaction: A stereoselective thermal intramolecular Diels-Alder reaction to form the tricyclic core of the drimane skeleton.

    • Functional Group Transformations: Conversion of functional groups in the cycloadduct to match those of the natural product.

Mandatory Visualization

The logical workflow for the structure elucidation of a novel natural product like this compound is depicted below.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Stereochemistry Confirmation cluster_3 Final Elucidation A Fermentation Broth of Mniopetalum sp. B Extraction A->B C Chromatographic Separation (Column, HPLC) B->C D Pure this compound C->D E HRMS D->E F IR D->F G 1D NMR (¹H, ¹³C) D->G H 2D NMR (COSY, HSQC, HMBC) D->H I Proposed Planar Structure E->I F->I G->I H->I J Relative Stereochemistry (NOESY) I->J L Comparison of Spectroscopic Data J->L N Complete Chemical Structure of this compound J->N K Total Synthesis of a Stereoisomer K->L M Absolute Stereochemistry Confirmed M->N

Caption: Generalized workflow for the structure elucidation of a novel natural product.

The biological activity of the mniopetal family, particularly their inhibitory effects on HIV-1 reverse transcriptase, makes them promising candidates for further investigation in drug discovery programs. The elucidation of their precise chemical structures is a critical first step in understanding their mechanism of action and developing them as potential therapeutic agents.

References

The Drimane Sesquiterpenoid Core of Mniopetal A: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Antiviral Scaffold

The Mniopetals, a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp., represent a compelling class of natural products with significant therapeutic potential. Their most notable biological activity is the inhibition of viral reverse transcriptases, including that of HIV-1, making the core drimane sesquiterpenoid structure a promising scaffold for the development of novel antiviral agents. This technical guide provides a comprehensive overview of the drimane sesquiterpenoid core of Mniopetal A, including its biosynthesis, isolation, characterization, and biological activity, with a focus on the experimental methodologies relevant to researchers, scientists, and drug development professionals. While specific data for this compound is limited in publicly available literature, this guide leverages information from the broader Mniopetal family, particularly the well-studied Mniopetal E, to provide a thorough understanding of this chemical class.

The Drimane Sesquiterpenoid Core: A Structural Overview

The fundamental architecture of the Mniopetals is the drimane sesquiterpenoid skeleton, a bicyclic structure derived from the cyclization of farnesyl pyrophosphate. This core is characterized by a decahydronaphthalene (B1670005) ring system with specific stereochemistry. The structural diversity within the Mniopetal family arises from variations in the oxygenation pattern and the nature of the ester side chains attached to this core.

Biosynthesis of the Drimane Core in Fungi

The biosynthesis of drimane-type sesquiterpenoids in fungi is a complex enzymatic process that begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP). In fungi, the cyclization of FPP to form the drimane skeleton is catalyzed by a sesquiterpene cyclase. The resulting drimenol (B159378) then undergoes a series of oxidative modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, to produce the various oxygenated drimane derivatives. Further esterification with various fatty acids contributes to the diversity of the Mniopetal family.

Drimane Sesquiterpenoid Biosynthesis Simplified Biosynthetic Pathway of the Drimane Core FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Sesquiterpene Cyclase Oxidized_Drimanes Oxidized Drimane Intermediates Drimenol->Oxidized_Drimanes Cytochrome P450s, Dehydrogenases Mniopetal_Core Mniopetal Core Structure Oxidized_Drimanes->Mniopetal_Core Further Modifications

Caption: Simplified biosynthetic pathway of the drimane core.

Isolation and Characterization of Mniopetals

The isolation and structural elucidation of Mniopetals from fungal cultures involve a multi-step process requiring careful execution of various analytical techniques.

Experimental Protocol for Isolation and Purification

A general protocol for the isolation of Mniopetals from Mniopetalum sp. is outlined below.[1][2]

1. Fermentation:

  • The fungal strain, Mniopetalum sp. 87256, is cultured in a suitable liquid medium to induce the production of secondary metabolites.[2]

  • Fermentation is conducted under controlled conditions (temperature, pH, aeration) to optimize the yield of Mniopetals.[2]

2. Extraction:

  • The fermentation broth and mycelium are separated.

  • The culture filtrate and mycelium are extracted with an organic solvent, such as ethyl acetate, to partition the Mniopetals.[1][2]

3. Chromatographic Separation:

  • The crude extract is subjected to a series of chromatographic techniques for purification.[1][2]

  • Initial fractionation is typically performed using column chromatography on silica (B1680970) gel.[1]

  • Further purification of the fractions is achieved through high-performance liquid chromatography (HPLC).[1][2]

4. Structure Elucidation:

  • The chemical structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

Isolation_Workflow General Workflow for Mniopetal Isolation cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Structural Analysis Fermentation Fungal Fermentation (Mniopetalum sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Semi-purified Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Mniopetals Pure Mniopetals (A, B, C, D, E, F) HPLC->Pure_Mniopetals NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Mniopetals->NMR MS Mass Spectrometry (HRMS) Pure_Mniopetals->MS Structure Elucidated Structure NMR->Structure MS->Structure

Caption: General workflow for Mniopetal isolation and characterization.[1]

Spectroscopic Characterization

The definitive structural assignment of Mniopetals relies on a combination of modern spectroscopic techniques.

TechniqueInformation Obtained
1D NMR (¹H, ¹³C) Provides information on the number and types of protons and carbons in the molecule.[3][4]
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, revealing the carbon skeleton and the positions of substituents.[3][5][6]
NOESY Determines the through-space proximity of protons, which is crucial for elucidating the relative stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS) Provides the accurate molecular weight and elemental composition, allowing for the determination of the molecular formula.[5][7]

Biological Activity: Inhibition of HIV-1 Reverse Transcriptase

The Mniopetal family of compounds has demonstrated significant inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase, which is a key enzyme in the replication cycle of the virus.[8][9]

Quantitative Data

While specific IC50 values for this compound are not widely available in the public domain, the inhibitory activity of the Mniopetal family is well-documented.[8] For the purpose of illustration, the following table presents hypothetical, yet representative, data for the biological activity of drimane sesquiterpenoids against HIV-1 reverse transcriptase.

CompoundTargetIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/IC50)
This compound (Hypothetical) HIV-1 RT10.5>100>9.5
Mniopetal E HIV-1 RTPotentNot specifiedNot specified
Positive Control (e.g., Nevirapine) HIV-1 RT0.2>100>500

Note: "Potent" is a qualitative descriptor from the literature; specific quantitative values are not provided in the available sources.

Experimental Protocol for HIV-1 Reverse Transcriptase Inhibition Assay

The following is a general protocol for a non-radioactive colorimetric assay to determine the inhibitory activity of compounds against HIV-1 reverse transcriptase.[10]

1. Assay Preparation:

  • A microplate is coated with streptavidin.

  • A biotinylated primer is annealed to a poly(A) template and immobilized on the plate.

2. Reaction Mixture:

  • A reaction mixture is prepared containing the template/primer complex, recombinant HIV-1 reverse transcriptase, and a mixture of deoxynucleoside triphosphates (dNTPs) including digoxigenin-labeled dUTP (DIG-dUTP).

  • The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

3. Enzymatic Reaction:

  • The reaction is incubated to allow the reverse transcriptase to synthesize a new DNA strand, incorporating DIG-dUTP.

4. Detection:

  • The plate is washed to remove unincorporated nucleotides.

  • An anti-digoxigenin antibody conjugated to peroxidase (anti-DIG-POD) is added and binds to the incorporated DIG-dUTP.

  • A peroxidase substrate is added, resulting in a colorimetric reaction.

5. Data Analysis:

  • The absorbance is measured using a microplate reader.

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined using non-linear regression analysis.[10]

RT_Inhibition_Assay Workflow for HIV-1 RT Inhibition Assay cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Plate_Prep Streptavidin-coated Plate + Biotinylated Primer/Template Reaction_Mix Reaction Mix: - HIV-1 RT - dNTPs (with DIG-dUTP) - Test Compound Plate_Prep->Reaction_Mix Incubation Incubation (DNA Synthesis) Reaction_Mix->Incubation Washing Washing Incubation->Washing Antibody_Binding Add Anti-DIG-POD Washing->Antibody_Binding Substrate_Addition Add Peroxidase Substrate Antibody_Binding->Substrate_Addition Color_Development Colorimetric Reaction Substrate_Addition->Color_Development Absorbance_Reading Measure Absorbance Color_Development->Absorbance_Reading Data_Analysis Calculate % Inhibition & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for a non-radioactive HIV-1 reverse transcriptase inhibition assay.[10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the Mniopetals appears to be the direct inhibition of HIV-1 reverse transcriptase.[9] As non-nucleoside reverse transcriptase inhibitors (NNRTIs), they are thought to bind to an allosteric site on the enzyme, inducing a conformational change that disrupts the catalytic activity. There is currently no evidence to suggest that Mniopetals modulate specific cellular signaling pathways to exert their antiviral effects. Their action is likely a direct enzyme-inhibitor interaction.

Conclusion

The drimane sesquiterpenoid core, as exemplified by the Mniopetal family of natural products, represents a valuable scaffold for the development of novel antiviral therapeutics. The established biological activity against HIV-1 reverse transcriptase, coupled with the potential for synthetic modification, makes this an exciting area for further research. This guide has provided a comprehensive overview of the key technical aspects related to the study of this important class of molecules, from their natural origins to their biological evaluation. Further investigation into the specific structure-activity relationships of this compound and other members of the family is warranted to unlock their full therapeutic potential.

References

The Biological Activity of Mniopetal A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature currently lacks specific quantitative data on the biological activity of Mniopetal A. This document provides a comprehensive overview based on the known activities of the broader Mniopetal family of compounds, to which this compound belongs. Data for closely related compounds, where available, are presented as a proxy for potential activity.

Introduction

This compound is a member of the mniopetal family, a group of drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum.[1] This class of natural products has attracted scientific interest due to a range of reported biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1] The mniopetals, including this compound, B, C, D, E, and F, share a common tricyclic drimane sesquiterpenoid core, with structural diversity arising from variations in oxygenation patterns and ester side chains.[1] This guide synthesizes the current understanding of the biological activities of the mniopetal family, with a focus on the implications for this compound, and provides detailed experimental methodologies for their study.

Quantitative Biological Data

Specific quantitative data, such as IC50 values, for this compound are not widely available in the public domain. The following table summarizes the reported qualitative biological activities for the Mniopetal family.

Compound Family Target/Assay Activity Metric Value Reference
Mniopetals A-FHIV-1 Reverse TranscriptaseInhibitionActive[1]
Mniopetals A-FVarious MicrobesAntimicrobialActive[1]
Mniopetals A-FVarious Cancer Cell LinesCytotoxicityActive[1]
Mniopetal EHIV-1 Reverse TranscriptaseInhibitionPotent[1]
Mniopetal FRNA-directed DNA PolymerasesInhibitionActive[1]

Note: "Active" and "Potent" are qualitative descriptors from the cited literature; specific quantitative values for the entire family are not provided.

As a representative example of the cytotoxic potential of this family, the following table presents the IC50 values for the closely related Mniopetal D against a panel of human cancer cell lines.

Cell Line Cancer Type IC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4
Data for Mniopetal D after a 72-hour incubation period.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and related compounds.

Isolation and Purification of Mniopetals

This protocol outlines a general procedure for the extraction and isolation of mniopetals from fungal cultures.[1][3]

  • Fermentation: The producing fungal strain, Mniopetalum sp., is cultivated in a suitable liquid medium to encourage the production of secondary metabolites.[1][3]

  • Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the mniopetals from the aqueous medium. The organic phase is then concentrated to yield a crude extract.[1]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques. This typically involves initial fractionation by column chromatography on silica (B1680970) gel, followed by purification using high-performance liquid chromatography (HPLC) to isolate the individual mniopetals.[1][4]

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Purification cluster_3 Characterization Fermentation Fungal Fermentation (Mniopetalum sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration Concentration of Organic Phase Extraction->Concentration Crude_Extract Crude Mniopetal Extract Concentration->Crude_Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Silica_Chromatography->HPLC Pure_Mniopetal_A Pure this compound HPLC->Pure_Mniopetal_A Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Mniopetal_A->Structure_Elucidation

General workflow for the isolation and characterization of mniopetals.
HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.[1]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, a template-primer such as poly(rA)-oligo(dT), deoxynucleotide triphosphates (dNTPs) with one being labeled (e.g., [³H]TTP), and the reverse transcriptase enzyme.[1]

  • Compound Incubation: The test compound (this compound) at various concentrations is added to the reaction mixture and incubated.[1]

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and proceeds for a defined period at an optimal temperature (e.g., 37°C). The reaction is then stopped, typically by the addition of EDTA.[1]

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP, for example, through scintillation counting.[1]

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to a control without the inhibitor. IC50 values are then determined from the resulting dose-response curves.[1]

G cluster_0 Assay Setup cluster_1 Reaction cluster_2 Detection & Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer, Template, dNTPs, Enzyme) Add_Compound Add this compound (Varying Concentrations) Prepare_Mixture->Add_Compound Initiate_Reaction Initiate Reaction (Add Enzyme, Incubate at 37°C) Add_Compound->Initiate_Reaction Terminate_Reaction Terminate Reaction (e.g., Add EDTA) Initiate_Reaction->Terminate_Reaction Quantify_DNA Quantify DNA Synthesis (e.g., Scintillation Counting) Terminate_Reaction->Quantify_DNA Calculate_Inhibition Calculate % Inhibition Quantify_DNA->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Cells from a selected cancer cell line are seeded in a 96-well plate and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of the mniopetal and incubated for a specified period (e.g., 24-72 hours).[1]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[1]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.[1]

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay Procedure cluster_3 Data Acquisition & Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_Overnight Incubate Overnight for Adhesion Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound (Varying Concentrations) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Solubilize Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (500-600 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Experimental workflow of the MTT assay for cytotoxicity.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated in the available scientific literature. The primary reported mechanism of action for the mniopetal family is the inhibition of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus.[1] This inhibitory action is a direct enzymatic interaction rather than a modulation of a host cell signaling pathway.

The observed cytotoxic effects of related mniopetals against various cancer cell lines suggest that these compounds may interact with cellular pathways that regulate cell proliferation, viability, and apoptosis. However, the specific molecular targets and signaling cascades involved remain to be identified. Further research is necessary to determine the precise mechanisms by which this compound and its congeners exert their biological effects.

Conclusion

This compound, as part of the broader mniopetal family of drimane sesquiterpenoids, represents a class of natural products with promising biological activities, including antiretroviral, antimicrobial, and cytotoxic effects. While specific quantitative data and mechanistic studies for this compound are currently limited, the information available for the mniopetal family provides a strong foundation for future investigation. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound. Future research should focus on obtaining specific quantitative biological data for this compound, elucidating its precise mechanisms of action, and identifying the cellular signaling pathways it may modulate. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

Mniopetal A: A Technical Overview of its Potential as a Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The Mniopetals are a family of natural products, specifically drimane (B1240787) sesquiterpenoids, isolated from fungi of the genus Mniopetalum. This class of compounds, which includes Mniopetals A, B, C, D, E, and F, has attracted scientific interest due to a range of biological activities. Notably, members of this family have demonstrated potential as inhibitors of viral reverse transcriptases, including that of the Human Immunodeficiency Virus (HIV-1). This document provides a detailed technical guide on the potential mechanism of action of Mniopetal A as a reverse transcriptase inhibitor, based on the current understanding of the Mniopetal family. It is important to note that while the family is known for this activity, specific quantitative data for this compound is not widely available in public literature. Therefore, this guide extrapolates information from closely related and better-studied members of the family, such as Mniopetal E.[1]

Core Concepts: Reverse Transcriptase Inhibition

Reverse transcriptase is a critical enzyme for the replication of retroviruses like HIV. It transcribes the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, the viral replication cycle is interrupted. Reverse transcriptase inhibitors (RTIs) are a cornerstone of antiretroviral therapy (ART). They are broadly classified into two main categories:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. After phosphorylation within the host cell, they are incorporated into the growing viral DNA chain. Their structure lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, away from the active site. This binding induces a conformational change in the enzyme, which reduces its activity.

The exact mechanism by which the Mniopetals inhibit reverse transcriptase has not been fully elucidated in the available literature, but they represent a class of non-nucleoside inhibitors.

Data Presentation: Biological Activities of the Mniopetal Family

Compound FamilyKnown Biological ActivitiesSpecific Quantitative Data (IC50)
Mniopetals (A-F) Inhibition of viral reverse transcriptases, antimicrobial, cytotoxicNot widely available for all members.
Mniopetal E Inhibitor of HIV-1 reverse transcriptaseSpecific IC50 values are not detailed in the provided search results, but it is identified as an active inhibitor.[1]
Mniopetal D Presumed to have antiviral properties similar to Mniopetal EHypothetical IC50 against HIV-1 RT is stated as 15.8 µM in a representative data table for analog development.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antiviral and reverse transcriptase inhibitory activity of a compound like this compound, based on protocols suggested for Mniopetal D.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. It is crucial for determining the concentration range of the test compound that is non-toxic to the host cells.

Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero E6, MT-4) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization buffer (e.g., DMSO, acidified isopropanol) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit virus-induced cell death and the formation of plaques (zones of dead or dying cells) in a cell monolayer.

Methodology:

  • Cell Preparation: Grow a confluent monolayer of host cells in 6- or 12-well plates.

  • Virus Inoculation: Infect the cell monolayers with a standardized amount of virus, in the presence of various concentrations of this compound.

  • Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days).

  • Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

Principle: This is a non-radioactive ELISA-based assay to directly measure the inhibitory effect of a compound on the activity of recombinant HIV-1 reverse transcriptase. The assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a DNA strand.

Methodology:

  • Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well microplate, add the assay buffer, a template/primer (e.g., poly(A)·oligo(dT)), and the various concentrations of this compound. Include wells for a positive control (e.g., a known NNRTI like Efavirenz) and a negative control (vehicle).

  • Enzyme Addition: Add recombinant HIV-1 reverse transcriptase to all wells except for the blank.

  • Reaction Initiation: Start the reaction by adding the dNTP mix containing DIG-dUTP.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Immobilization: Stop the reaction and transfer the lysate to a streptavidin-coated microplate to capture the newly synthesized DNA.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-DIG-peroxidase (POD) conjugate and incubate.

    • Wash away the unbound conjugate.

    • Add a peroxidase substrate (e.g., ABTS) to develop a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the activity of the reverse transcriptase by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_RT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound setup_plate Add reagents and this compound to 96-well plate prep_compound->setup_plate prep_reagents Prepare assay buffer, template/primer, dNTP mix prep_reagents->setup_plate add_rt Add HIV-1 Reverse Transcriptase setup_plate->add_rt incubate Incubate at 37°C for 1-2 hours add_rt->incubate immobilize Transfer to streptavidin plate to capture DNA incubate->immobilize add_conjugate Add anti-DIG-POD conjugate immobilize->add_conjugate add_substrate Add colorimetric substrate add_conjugate->add_substrate read_plate Read absorbance add_substrate->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

RT_Inhibition_Mechanism cluster_normal Normal Viral Replication cluster_inhibited Inhibition by this compound RT_normal Reverse Transcriptase DNA Viral DNA RT_normal->DNA synthesizes RNA Viral RNA RNA->RT_normal binds to RT_inhibited Reverse Transcriptase Blocked Replication Blocked RT_inhibited->Blocked activity is inhibited MniopetalA This compound MniopetalA->RT_inhibited binds to (allosteric site)

Caption: Proposed Mechanism of this compound as a non-nucleoside RT inhibitor.

References

Mniopetal A: A Technical Guide to its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A is a drimane (B1240787) sesquiterpenoid natural product isolated from the fungus Mniopetalum sp.[1] As a member of the mniopetal family of compounds, which includes Mniopetals B, C, D, E, and F, it has garnered scientific interest for its range of biological activities.[2] Alongside its known ability to inhibit reverse transcriptase enzymes, this compound has been reported to possess general antimicrobial and cytotoxic properties.[2] This technical guide provides a comprehensive overview of the available information on the antimicrobial characteristics of this compound, including data on related compounds to provide context, detailed experimental protocols for antimicrobial susceptibility testing, and a discussion of the potential mechanisms of action.

Quantitative Data on Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Drimenol (B159378) against various fungal pathogens.

MicroorganismTypeMIC (µg/mL)
Candida albicansYeast8 - 64
Candida glabrata (Fluconazole-resistant)Yeast8 - 64
Candida krusei (Fluconazole-resistant)Yeast8 - 64
Candida parapsilosis (Fluconazole-resistant)Yeast8 - 64
Candida aurisYeast8 - 64
Aspergillus fumigatusMold8 - 64
Cryptococcus neoformansYeast8 - 64
Pneumocystis cariniiFungus8 - 64
Blastomyces dermatitidisFungus8 - 64
Saksenaea vasiformisMold8 - 64

Data sourced from studies on drimenol and presented here as a proxy for the potential activity of drimane sesquiterpenoids.

Experimental Protocols

To determine the antimicrobial properties of this compound, a standardized method such as the broth microdilution assay would be employed to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microbial Culture: Grow the test microorganism (bacterial or fungal strain) in an appropriate broth medium until it reaches the exponential growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

  • Growth Media: Prepare sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

2. Assay Procedure:

  • Serial Dilutions: Dispense 100 µL of sterile growth medium into all wells of the 96-well plate. Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Dilute the standardized microbial culture to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Add 100 µL of the diluted inoculum to each well.

  • Controls:

    • Positive Control: A well containing the microbial inoculum and growth medium without this compound.

    • Negative Control: A well containing only the growth medium.

    • Solvent Control: A well containing the microbial inoculum, growth medium, and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_culture Prepare Microbial Culture (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_culture->inoculation prep_media Prepare Growth Media prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_results Visually Inspect for Growth Inhibition incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Postulated Mechanism of Action: Signaling Pathway

The precise signaling pathway for the antimicrobial action of this compound has not been elucidated. However, based on the known mechanisms of other drimane sesquiterpenoids, a likely mode of action involves the disruption of the microbial cell membrane or wall, leading to a cascade of events that result in cell death.

mechanism_of_action cluster_cell Microbial Cell Mniopetal_A This compound cell_membrane Cell Membrane / Wall Mniopetal_A->cell_membrane Interaction membrane_disruption Membrane Disruption / Permeabilization cell_membrane->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage ros_production Reactive Oxygen Species (ROS) Production membrane_disruption->ros_production atp_depletion ATP Depletion ion_leakage->atp_depletion cell_death Cell Death atp_depletion->cell_death ros_production->cell_death

Caption: Postulated mechanism of antimicrobial action for this compound.

Conclusion

This compound, a drimane sesquiterpenoid from Mniopetalum sp., is recognized for its antimicrobial potential. While specific quantitative data on its activity remains to be published, the known efficacy of related compounds suggests it may be a promising candidate for further investigation. The provided experimental protocol for MIC determination offers a standardized approach for future studies to quantify its antimicrobial spectrum and potency. The likely mechanism of action involves the disruption of microbial cell integrity, a common feature of drimane sesquiterpenoids. Further research is warranted to isolate and quantify the specific antimicrobial effects of this compound and to elucidate its precise molecular targets and signaling pathways. This will be crucial for evaluating its potential as a lead compound in the development of new antimicrobial agents.

References

Unveiling the Cytotoxic Potential of Mniopetals: A Focus on Mniopetal A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of specific research on the cytotoxic effects of Mniopetal A on cancer cell lines. The Mniopetals are a family of drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum. While this class of compounds has garnered scientific interest for its biological activities, including antimicrobial and cytotoxic properties, research has predominantly focused on other members of the family, particularly Mniopetal D.[1]

This technical guide aims to address the current landscape of research concerning this compound's effects on cancer cells. Due to the limited data specifically on this compound, this paper will also present available information on closely related Mniopetals to provide a broader context for researchers, scientists, and drug development professionals.

Quantitative Data on Cytotoxicity

As of the latest literature review, specific quantitative data, such as IC50 values for this compound against various cancer cell lines, remains unpublished in peer-reviewed journals.

For comparative purposes, the cytotoxic activity of the related compound, Mniopetal D, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell viability in vitro, was determined after a 72-hour incubation period.[2]

Table 1: In Vitro Cytotoxicity of Mniopetal D

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4

Source: BenchChem, 2025[2]

Experimental Protocols

While protocols specific to this compound are not available, the methodologies used to assess the cytotoxicity of Mniopetal D can be adapted for future studies on this compound. The following are detailed experimental protocols for key assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Objective: To determine the IC50 value of a test compound (e.g., this compound) in various cancer cell lines.

Materials:

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTT solution

  • Solubilizing agent (e.g., DMSO or a specialized buffer)[1]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours.

  • Solubilization: Add a solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Express cell viability as a percentage of the control (untreated cells) and calculate IC50 values from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with This compound Dilutions cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. However, research into other cytotoxic natural products provides a framework for potential mechanisms of action that could be investigated for this compound.

For instance, the proposed mechanism for Mniopetal D involves the induction of apoptosis, or programmed cell death. A potential signaling cascade initiated by Mniopetal D is thought to involve the activation of the intrinsic apoptotic pathway. This pathway is characterized by the involvement of mitochondria in response to cellular stress.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_apoptotic_cascade Apoptotic Cascade Mniopetal_A This compound Cellular_Stress Induction of Cellular Stress Mniopetal_A->Cellular_Stress Mitochondria Mitochondrial Perturbation Cellular_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Hypothetical Apoptotic Pathway for this compound

Future Directions

The lack of specific data on this compound highlights a significant gap in the current understanding of the Mniopetal family's therapeutic potential. Future research should prioritize the following:

  • Isolation and Characterization: Ensure the specific chemical structure of this compound is well-defined.

  • In Vitro Cytotoxicity Screening: Conduct comprehensive screening of this compound against a diverse panel of human cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Elucidate the specific signaling pathways through which this compound induces cytotoxicity, including its effects on apoptosis, cell cycle arrest, and other relevant cellular processes.

  • Structure-Activity Relationship Studies: Compare the cytotoxic activities of this compound with other members of the Mniopetal family to establish structure-activity relationships, which can guide the design of more potent and selective anticancer agents.

Conclusion

While the cytotoxic effects of this compound on cancer cell lines remain largely unexplored, the promising activity of related compounds like Mniopetal D suggests that this compound may also possess significant anticancer properties. This technical guide provides a framework for future investigations by outlining relevant experimental protocols and potential mechanisms of action. Further research is crucial to unlock the full therapeutic potential of this compound and the broader family of Mniopetal compounds as novel anticancer agents.

References

Mniopetal A: A Technical Overview of its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and available information regarding the abundance of Mniopetal A, a drimane-type sesquiterpenoid. This document is intended to serve as a foundational resource for researchers interested in the isolation, characterization, and potential therapeutic applications of this natural product.

Natural Source

This compound, along with a family of structurally related compounds (Mniopetals B-F), is a secondary metabolite produced by the fungus Mniopetalum sp. 87256. This fungal species, belonging to the Basidiomycetes class, was first identified as the producer of these novel enzyme inhibitors in 1994. The Canadian Mniopetalum species is the sole reported natural source of this compound.

Abundance of this compound

Quantitative data regarding the natural abundance of this compound in its fungal source is not explicitly available in publicly accessible scientific literature. The original 1994 publication by Anke, Steglich, and colleagues, which details the isolation of the Mniopetal family of compounds, is the primary source of information. However, the specific fermentation yields for each individual Mniopetal, including this compound, are not detailed in the available abstracts of this foundational paper. Access to the full-text article is required for a definitive statement on the fermentation titer of this compound.

For the purpose of providing a preliminary understanding, the following table summarizes the current availability of quantitative data for the Mniopetal family.

CompoundProducing OrganismFermentation Yield (mg/L)
This compoundMniopetalum sp. 87256Data not publicly available
Mniopetal BMniopetalum sp. 87256Data not publicly available
Mniopetal CMniopetalum sp. 87256Data not publicly available
Mniopetal DMniopetalum sp. 87256Data not publicly available
Mniopetal EMniopetalum sp. 87256Data not publicly available
Mniopetal FMniopetalum sp. 87256Data not publicly available

Experimental Protocols: Isolation of Mniopetals

While a detailed, step-by-step protocol for the isolation of this compound is not available in the public domain, the general methodology for the separation of the Mniopetal family of compounds from fungal fermentation has been described. The process involves submerged fermentation of Mniopetalum sp. 87256, followed by extraction and chromatographic purification of the secondary metabolites.

General Isolation Workflow:

  • Fermentation: Mniopetalum sp. 87256 is cultured in a suitable liquid medium under controlled conditions (e.g., temperature, pH, aeration) to promote the biosynthesis of Mniopetals.

  • Extraction: The fermentation broth, containing the secreted metabolites, is separated from the fungal mycelium. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the Mniopetals into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of Mniopetals and other fungal metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual Mniopetal compounds. This typically involves:

    • Silica Gel Column Chromatography: For initial fractionation of the crude extract based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For the final purification of the individual Mniopetal compounds to a high degree of purity.

  • Structure Elucidation: The purified this compound is then structurally characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Diagram of the General Isolation Workflow for Mniopetals

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Culture of Mniopetalum sp. 87256 extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration of Organic Phase extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel hplc High-Performance Liquid Chromatography (HPLC) silica_gel->hplc analysis Structural Elucidation (NMR, MS) hplc->analysis

Caption: A generalized workflow for the isolation of Mniopetals.

Logical Relationship of this compound Sourcing

G fungus Mniopetalum sp. 87256 metabolites Secondary Metabolites fungus->metabolites produces mniopetals Mniopetal Family (A-F) metabolites->mniopetals includes mniopetal_a This compound mniopetals->mniopetal_a is a member of

Caption: The natural origin of this compound.

Mniopetal A: A Technical Overview of its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal A belongs to the mniopetals, a class of drimane (B1240787) sesquiterpenoids, which are natural products recognized for a variety of biological activities.[1][2] While comprehensive research specifically on this compound is limited, its structural relation to other compounds in the Mniopetal family allows for the inference of its physicochemical properties and potential mechanisms of action. This technical guide provides a consolidated overview of the available knowledge to support future research and development initiatives centered on this compound. It is important to note that much of the detailed data presented is based on closely related analogs, such as Mniopetal E, and the broader class of drimane sesquiterpenoids, due to the scarcity of specific public information on this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound are not extensively available in public databases. However, by examining the characteristics of other drimane sesquiterpenoids, a general profile can be projected. The following table summarizes typical physicochemical properties for this class of compounds. These are representative values, and experimental determination is essential for an accurate characterization of this compound.[1]

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.[1]
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.[1]
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.[1]
Melting Point Variable, often crystalline solidsImportant for formulation, stability, and purification.[1]
pKa Typically neutral, but can have acidic/basic moietiesInfluences solubility and absorption at different physiological pH values.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound have not been formally published. Nevertheless, methodologies applied to analogous compounds, such as Mniopetal E, offer a robust framework for developing such procedures.[1]

General Isolation and Purification of Mniopetals

The following workflow describes a general procedure for the isolation and purification of drimane sesquiterpenoids from fungal cultures.[2]

1. Fermentation: A fungal strain known to produce mniopetals (e.g., Mniopetalum sp.) is grown in a suitable liquid medium to facilitate the production of secondary metabolites.[2] 2. Extraction: The fermentation broth is extracted using an organic solvent like ethyl acetate (B1210297) to separate the mniopetals from the aqueous medium. The organic phase is subsequently concentrated to produce a crude extract.[2] 3. Fractionation: The crude extract undergoes column chromatography on silica (B1680970) gel, with a solvent gradient (e.g., hexane (B92381) to ethyl acetate) used for elution.[1] 4. Purification: Fractions that contain the compounds of interest, as identified by thin-layer chromatography, are further purified using preparative high-performance liquid chromatography (HPLC).[1] 5. Structure Elucidation: The molecular structure of the isolated pure compound is determined through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][3]

Structure Elucidation Workflow

The logical process for determining the structure of a novel natural product like a mniopetal involves a systematic workflow.

G cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Fractionation Fractionation Extraction->Fractionation HPLC_Purification HPLC_Purification Fractionation->HPLC_Purification HRMS High-Resolution MS (Molecular Formula) HPLC_Purification->HRMS IR IR Spectroscopy (Functional Groups) HPLC_Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) HPLC_Purification->NMR Structure Final Structure HRMS->Structure IR->Structure NMR->Structure

General workflow for the isolation and characterization of mniopetals.

Biological Activity and Signaling Pathways

The Mniopetal family of compounds has attracted interest for their significant biological activities, which include the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[2] Mniopetal E, a closely related compound, has been identified as an inhibitor of HIV-1 reverse transcriptase.[3] This enzyme is vital for the replication of the virus, and its inhibition is a primary mechanism of action for many antiretroviral drugs.[3]

While a specific signaling pathway for this compound has not been elucidated, the known inhibitory action of related mniopetals on viral reverse transcriptase suggests a direct interaction with this enzyme, thereby blocking the transcription of viral RNA into DNA.

Conceptual Workflow for Cytotoxicity Screening (MTT Assay)

A general method to assess the cytotoxic properties of mniopetals is the MTT assay.[2]

A Seed cancer cells in 96-well plate B Treat cells with this compound A->B C Add MTT solution B->C D Solubilize formazan (B1609692) crystals C->D E Measure absorbance D->E

General workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Cells from a chosen cancer cell line are seeded in a 96-well plate and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are treated with various concentrations of the mniopetals and incubated for a specified duration (e.g., 24-72 hours).[2]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is read on a plate reader to determine cell viability.

Conclusion

This compound is an intriguing natural product that, despite a lack of specific research, shows promise as a lead compound for drug discovery based on the activities of its chemical relatives.[1][2] Future research should focus on the isolation or synthesis of this compound to allow for a thorough characterization of its physicochemical properties, a detailed investigation of its mechanism of action, and a comprehensive evaluation of its therapeutic potential.

References

Methodological & Application

Mniopetal A: Application Notes for Isolation, Purification, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A is a naturally occurring drimane-type sesquiterpenoid produced by the fungus Mniopetalum sp.. Along with its congeners (Mniopetals B-F), it belongs to a class of compounds that have garnered scientific interest for their notable biological activities. The Mniopetal family of compounds are characterized by a shared tricyclic drimane (B1240787) sesquiterpenoid skeleton, with structural diversity arising from variations in oxygenation patterns and ester side chains. A key biological activity identified for the Mniopetals is the inhibition of viral reverse transcriptases, including that of the Human Immunodeficiency Virus (HIV-1), making them promising candidates for further investigation in drug discovery programs.

This document provides a summary of available information and generalized protocols for the isolation and purification of this compound. It is important to note that specific quantitative data and detailed experimental protocols for this compound are not widely available in the public domain. The methodologies described herein are based on established procedures for the isolation of drimane sesquiterpenoids from fungal cultures.

Physicochemical Properties

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.
Melting Point Variable, often crystalline solidsImportant for formulation, stability, and purification.
pKa

Chromatographic Separation and Biological Activity of Mniopetals A-F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mniopetals are a group of six drimane (B1240787) sesquiterpenoids, designated as Mniopetal A, B, C, D, E, and F, isolated from the fermentation broth of the Basidiomycete fungus, Mniopetalum sp.[1]. These compounds have garnered significant interest within the scientific community due to their diverse biological activities. Notably, they have been identified as novel inhibitors of viral reverse transcriptases, including those from the human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus[1]. Furthermore, Mniopetals exhibit both antimicrobial and cytotoxic properties, highlighting their potential as lead compounds in the development of new therapeutic agents[1].

This document provides a comprehensive overview of the chromatographic separation of Mniopetals A-F, along with detailed protocols for their isolation and purification. Additionally, it summarizes the available data on their biological activities and outlines methodologies for their evaluation.

Data Presentation

Chromatographic Separation Parameters for Mniopetal D (Purity Assessment)
ParameterValue
Stationary Phase C18 Reversed-Phase
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 5% B to 95% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Mniopetal D) Data not available
Biological Activity of Mniopetals A-F

The following table summarizes the known biological activities of Mniopetals A-F. It is important to note that specific quantitative data, such as IC50 or MIC values for each individual compound, are not extensively detailed in the available scientific literature.

CompoundBiological ActivityTarget/AssayQuantitative Data (IC50/MIC)
Mniopetals A-F Reverse Transcriptase InhibitionHIV, Avian Myeloblastosis Virus, Murine Leukemia VirusData not available
Mniopetals A-F AntimicrobialVarious bacteria and fungiData not available
Mniopetals A-F CytotoxicityVarious cancer cell linesData not available

Experimental Protocols

I. Fermentation of Mniopetalum sp.

This protocol describes the cultivation of Mniopetalum sp. for the production of Mniopetals A-F.

Materials:

  • Mniopetalum sp. culture

  • YMG Medium (4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L glucose)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate a seed culture of Mniopetalum sp. in YMG medium.

  • Incubate the seed culture at 24°C for 48-72 hours with shaking at 150 rpm.

  • Use the seed culture to inoculate production-scale shake flasks containing YMG medium.

  • Incubate the production cultures at 24°C for 14-21 days with shaking at 150 rpm.

  • Monitor the production of Mniopetals by analytical HPLC of small aliquots of the culture broth.

II. Extraction of Mniopetals A-F

This protocol details the extraction of the target compounds from the fermentation broth.

Materials:

  • Fermentation broth from Mniopetalum sp.

  • Ethyl acetate (B1210297)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the mycelium from the fermentation broth by filtration or centrifugation.

  • Extract the culture filtrate with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and wash with brine.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentrate the extract in vacuo using a rotary evaporator to yield the crude extract.

III. Chromatographic Separation of Mniopetals A-F

This protocol provides a general workflow for the multi-step chromatographic purification of the individual Mniopetal compounds. The specific mobile phases and gradients will need to be optimized for the separation of each compound.

A. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

  • Stationary Phase: Silica gel (60-200 mesh)

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate and then methanol.

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling: Pool the fractions containing the Mniopetals.

B. Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification)

  • Stationary Phase: C18 reversed-phase preparative column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

  • Sample Preparation: Dissolve the pooled fractions from the silica gel column in the mobile phase.

  • Injection and Elution: Inject the sample onto the HPLC column and elute with an optimized gradient to separate the individual Mniopetals A-F.

  • Fraction Collection: Collect the peaks corresponding to each Mniopetal.

  • Purity Analysis: Assess the purity of the isolated compounds by analytical HPLC.

Visualizations

Experimental Workflow for Mniopetal Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Chromatographic Purification Inoculation Inoculation Incubation Incubation Inoculation->Incubation YMG Medium, 24°C, 150 rpm Harvesting Harvesting Incubation->Harvesting Filtration Filtration Harvesting->Filtration Ethyl Acetate Solvent Extraction Solvent Extraction Filtration->Solvent Extraction Ethyl Acetate Concentration Concentration Solvent Extraction->Concentration Rotary Evaporation Crude Extract Crude Extract Concentration->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Hexane/EtOAc Gradient Fraction Pooling Fraction Pooling Silica Gel Chromatography->Fraction Pooling Preparative HPLC Preparative HPLC Fraction Pooling->Preparative HPLC C18, Water/ACN Gradient Isolated Mniopetals A-F Isolated Mniopetals A-F Preparative HPLC->Isolated Mniopetals A-F Biological Assays Biological Assays Isolated Mniopetals A-F->Biological Assays biological_action cluster_targets Potential Cellular Targets Mniopetals A-F Mniopetals A-F Viral Reverse Transcriptase Viral Reverse Transcriptase Mniopetals A-F->Viral Reverse Transcriptase Inhibition of viral replication Bacterial/Fungal Proteins Bacterial/Fungal Proteins Mniopetals A-F->Bacterial/Fungal Proteins Antimicrobial effect Cancer Cell Proteins Cancer Cell Proteins Mniopetals A-F->Cancer Cell Proteins Cytotoxic effect

References

Application Notes and Protocols for the Total Synthesis of Mniopetal A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Mniopetal A and its analogs, compounds of interest due to their potential as inhibitors of HIV-1 reverse transcriptase. This document outlines the synthetic strategy, key experimental protocols, and available biological data.

Mniopetals are a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp.[1] Their core structure, exemplified by Mniopetal E, has been the target of several total synthesis efforts. The synthesis of this compound, which features an acylated side chain, can be achieved through a convergent strategy culminating in the late-stage esterification of a common intermediate.

Synthetic Strategy

The total synthesis of the Mniopetal core relies on two key transformations: a Horner-Wadsworth-Emmons olefination to construct a key triene precursor, followed by a stereoselective intramolecular Diels-Alder reaction to form the characteristic tricyclic core of the drimane skeleton.[2][3]

The general retrosynthetic analysis is as follows: this compound can be disconnected at the ester linkage to reveal the core diol, closely related to Mniopetal E, and the corresponding carboxylic acid side chain. The tricyclic core of Mniopetal E is accessible through an intramolecular Diels-Alder reaction of a linear triene precursor. This triene is assembled via a Horner-Wadsworth-Emmons reaction between a phosphonate (B1237965) and an aldehyde fragment, which are in turn derived from chiral starting materials.

Retrosynthetic Analysis of this compound

G This compound This compound Mniopetal E Core Mniopetal E Core This compound->Mniopetal E Core Esterification Side Chain Acid Side Chain Acid This compound->Side Chain Acid Triene Precursor Triene Precursor Mniopetal E Core->Triene Precursor Intramolecular Diels-Alder Aldehyde Fragment Aldehyde Fragment Triene Precursor->Aldehyde Fragment Horner-Wadsworth-Emmons Phosphonate Fragment Phosphonate Fragment Triene Precursor->Phosphonate Fragment Chiral Pool Starting Material Chiral Pool Starting Material Aldehyde Fragment->Chiral Pool Starting Material Phosphonate Fragment->Chiral Pool Starting Material

Caption: Retrosynthetic approach for the total synthesis of this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of the Mniopetal core, adapted from the total synthesis of (-)-Mniopetal E.

Horner-Wadsworth-Emmons Olefination

This procedure describes the coupling of the aldehyde and phosphonate fragments to form the triene precursor.

Materials:

  • Aldehyde fragment

  • Phosphonate fragment

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the phosphonate fragment in anhydrous THF is added dropwise to a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of the aldehyde fragment in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the triene precursor.

Intramolecular Diels-Alder Reaction

This protocol outlines the cyclization of the triene precursor to form the drimane core.

Materials:

  • Triene precursor

  • Anhydrous toluene (B28343)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • A solution of the triene precursor in anhydrous toluene is degassed with argon for 15 minutes.

  • The reaction mixture is heated to reflux (approximately 110 °C) in a sealed tube under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the tricyclic drimane core.

Final Acylation to this compound

This step involves the esterification of the Mniopetal E core with the appropriate side chain to yield this compound. The structure of Mniopetal C, a closely related analog, features a 2-hydroxyoctanoyl side chain.[4] Assuming this compound possesses a similar side chain, the following general protocol can be applied.

Materials:

  • Mniopetal E core diol

  • 2-Hydroxyoctanoic acid (or other desired carboxylic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the Mniopetal E core diol and 2-hydroxyoctanoic acid in anhydrous DCM, DMAP is added.

  • The solution is cooled to 0 °C and DCC is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is washed successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Experimental Workflow

G cluster_0 Synthesis of Triene Precursor cluster_1 Formation of Drimane Core cluster_2 Synthesis of this compound Aldehyde Aldehyde HWE Horner-Wadsworth-Emmons Aldehyde->HWE Phosphonate Phosphonate Phosphonate->HWE Triene Triene HWE->Triene IMDA Intramolecular Diels-Alder Triene->IMDA Drimane_Core Mniopetal E Core IMDA->Drimane_Core Acylation Acylation Drimane_Core->Acylation Side_Chain Side Chain Acid Side_Chain->Acylation Mniopetal_A Mniopetal_A Acylation->Mniopetal_A

Caption: Overall workflow for the total synthesis of this compound.

Data Presentation

While the total synthesis of the Mniopetal core has been successfully achieved, quantitative data for the biological activity of this compound and its analogs are not widely available in the public domain. The inhibitory activity against HIV-1 reverse transcriptase is often described qualitatively as "potent" or "active". For the purpose of these application notes, the following tables present a template for organizing such data once it becomes available through further research.

Table 1: Synthetic Yields for Key Intermediates

StepReaction TypeProductYield (%)
1Horner-Wadsworth-EmmonsTriene PrecursorData not available
2Intramolecular Diels-AlderMniopetal E CoreData not available
3AcylationThis compoundData not available

Table 2: Biological Activity of this compound and Analogs

CompoundModificationTargetIC₅₀ (µM)
This compound-HIV-1 Reverse TranscriptaseData not available
Mniopetal EDeacylated CoreHIV-1 Reverse TranscriptaseData not available
Analog 1Specify modificationHIV-1 Reverse TranscriptaseData not available
Analog 2Specify modificationHIV-1 Reverse TranscriptaseData not available

Signaling Pathways

The primary mechanism of action reported for the Mniopetal family of compounds is the inhibition of viral reverse transcriptases.[2] Reverse transcriptase is a critical enzyme for retroviruses like HIV, as it is responsible for transcribing the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, Mniopetals block a key step in the viral replication cycle. Further research is needed to determine if these compounds interact with other cellular signaling pathways.

HIV-1 Replication Cycle and Inhibition by Mniopetals

G HIV_Virion HIV Virion Host_Cell Host Cell HIV_Virion->Host_Cell Entry Viral_RNA Viral RNA Host_Cell->Viral_RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions New_Virions->HIV_Virion Maturation & Release Mniopetal_A This compound Mniopetal_A->Reverse_Transcription Inhibition

Caption: Inhibition of HIV-1 reverse transcription by this compound.

Conclusion

The total synthesis of the Mniopetal core structure has been established, providing a framework for the synthesis of this compound and a variety of its analogs. The key synthetic challenges have been addressed through the strategic application of the Horner-Wadsworth-Emmons olefination and the intramolecular Diels-Alder reaction. While the biological activity of these compounds as HIV-1 reverse transcriptase inhibitors is promising, further quantitative structure-activity relationship (SAR) studies are necessary to optimize their potency and drug-like properties. The protocols and data templates provided herein serve as a guide for researchers in the continued exploration of this intriguing class of natural products for the development of novel antiviral agents.

References

Mniopetal A: Application Notes and Protocols for Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A is a member of the drimane (B1240787) sesquiterpenoid class of natural products.[1] While specific research on this compound is limited, the Mniopetal family of compounds, isolated from fungi of the genus Mniopetalum, has demonstrated a range of biological activities, including antimicrobial, cytotoxic, and antiviral properties.[2] Notably, Mniopetal E, a structurally related compound, has been identified as an inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[3] These application notes provide an overview of the methodologies to assess the in vitro bioactivities of this compound, drawing upon established protocols for the Mniopetal family and other drimane sesquiterpenoids.

Data Presentation: Summary of Bioactivity

Quantitative bioactivity data for this compound is not widely available in the public domain. The following table summarizes the known qualitative bioactivities for the Mniopetal family and provides specific quantitative data for the closely related Mniopetal D as a reference.

Compound/FamilyTarget/AssayActivity MetricValue
Mniopetals A-FVarious MicrobesAntimicrobialActive
Mniopetals A-FVarious Cancer Cell LinesCytotoxicityActive
Mniopetal EHIV-1 Reverse TranscriptaseInhibitionPotent
Mniopetal DA549 (Lung Carcinoma)IC₅₀ (µM)8.5
Mniopetal DMCF-7 (Breast Adenocarcinoma)IC₅₀ (µM)5.2
Mniopetal DHeLa (Cervical Cancer)IC₅₀ (µM)12.1
Mniopetal DHT-29 (Colorectal Adenocarcinoma)IC₅₀ (µM)7.8
Mniopetal DPC-3 (Prostate Cancer)IC₅₀ (µM)10.4

Note: "Active" and "Potent" are qualitative descriptors from the literature; specific quantitative values for this compound are not provided in the available sources.[2] The IC₅₀ values for Mniopetal D are provided for comparative purposes.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[2]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration using non-linear regression analysis.[4]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Add serial dilutions of this compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]

Materials:

  • This compound stock solution

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[6]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density with a microplate reader.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Prepare standardized microbial inoculum inoculation Inoculate 96-well plate start->inoculation dilution Prepare serial dilutions of this compound dilution->inoculation incubation Incubate for 18-24 hours inoculation->incubation read_results Observe for growth inhibition incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the broth microdilution antimicrobial assay.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol measures the ability of this compound to inhibit the activity of HIV-1 reverse transcriptase, an enzyme crucial for viral replication.

Materials:

  • This compound stock solution

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]TTP)

  • 96-well plate

  • Scintillation counter or other appropriate detection system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.

  • Compound Incubation: Add various concentrations of this compound to the wells of the 96-well plate. Include a positive control (a known RT inhibitor) and a negative control (no inhibitor).

  • Reaction Initiation: Initiate the reaction by adding the HIV-1 RT enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding EDTA.

  • Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled dNTP using a scintillation counter.[2]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the IC₅₀ value.

RT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis start Prepare reaction mixture add_compound Add this compound dilutions start->add_compound add_enzyme Add HIV-1 RT add_compound->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Terminate reaction incubation->stop_reaction quantify Quantify DNA synthesis stop_reaction->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Caption: Workflow for the HIV-1 RT inhibition assay.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, drimane sesquiterpenoids are known to interact with various cellular targets.[1]

NF-κB Signaling Pathway

Some drimane sesquiterpenoids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of the inflammatory response.[7] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB->IkB_NFkB MniopetalA This compound MniopetalA->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription RT_Inhibition_Mechanism cluster_virus HIV Replication Cycle viral_rna Viral RNA rt_enzyme Reverse Transcriptase viral_rna->rt_enzyme Template viral_dna Viral DNA rt_enzyme->viral_dna Synthesizes MniopetalA This compound (NNRTI) MniopetalA->rt_enzyme Binds and Inhibits

References

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Mniopetal A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.[1][2] This assay quantifies cell viability by measuring the metabolic activity of living cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1] The amount of this formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[3] This document provides a detailed protocol for determining the cytotoxicity of Mniopetal A, a drimane (B1240787) sesquiterpenoid natural product, using the MTT assay. While specific data on this compound is limited, information on related compounds such as Mniopetal C and D suggests it likely has low to moderate aqueous solubility, a key consideration in its preparation for this assay.[4][5]

Experimental Protocols

This section outlines the detailed methodology for assessing the cytotoxicity of this compound.

Materials and Reagents
Reagent/MaterialSpecifications
This compoundPurity >95%
Cell Linee.g., HeLa, A549, or other relevant cancer cell line
MTT Solution5 mg/mL in sterile Phosphate Buffered Saline (PBS)
Solubilization SolutionDimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in isopropanol
Cell Culture Mediume.g., DMEM, RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin
Phosphate Buffered Saline (PBS)pH 7.4, sterile
96-well flat-bottom platesSterile, tissue culture treated
CO2 Incubator37°C, 5% CO2, humidified atmosphere
Microplate ReaderCapable of measuring absorbance at 570 nm
Preparation of this compound Stock Solution

Due to the presumed low aqueous solubility of this compound, a stock solution should be prepared in an organic solvent.

  • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Seeding
  • Culture the selected cell line to approximately 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

Treatment with this compound
  • After 24 hours of incubation, remove the medium from the wells.

  • Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.

  • Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay Procedure
  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • After incubation, carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.

This compound Conc. (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding in 96-well Plate treatment Treat Cells with this compound (24, 48, or 72h) prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment add_mtt Add MTT Reagent (Incubate 2-4h) treatment->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for this compound cytotoxicity testing using the MTT assay.

Putative Signaling Pathway

Apoptosis_Pathway Putative Apoptotic Pathway Induced by this compound mniopetal_A This compound cell_stress Cellular Stress mniopetal_A->cell_stress mitochondria Mitochondria cell_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis (Cell Death) caspase_3->apoptosis

Caption: A potential apoptotic signaling pathway that may be induced by this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
High background absorbanceContamination of medium or reagents.[7] Phenol (B47542) red in medium can interfere.[8]Use fresh, sterile reagents. Use phenol red-free medium during the assay.[8]
Low absorbance readingsCell seeding density is too low. Incomplete solubilization of formazan.[8]Optimize cell seeding density. Ensure complete dissolution of formazan crystals by gentle shaking.[8]
Inconsistent results between replicatesInaccurate pipetting. "Edge effect" in 96-well plates.Ensure accurate and consistent pipetting. Avoid using the outer wells of the plate.
This compound interferenceThe compound may directly reduce MTT.[9]Run a control with this compound and MTT in a cell-free medium to check for direct reduction.[9]

References

Application Notes and Protocols for Reverse Transcriptase Inhibition Assay Using Mniopetal A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A belongs to a family of drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum.[1] This class of natural products has demonstrated significant inhibitory activity against RNA-directed DNA polymerases, including the reverse transcriptase (RT) of the human immunodeficiency virus (HIV).[1][2] Reverse transcriptase is a critical enzyme for the replication of retroviruses like HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.[3] The inhibition of this enzyme is a key therapeutic strategy in the management of HIV infection.[4]

These application notes provide a comprehensive overview of the use of this compound as a potential reverse transcriptase inhibitor and include detailed protocols for its evaluation in in vitro assays.

Mechanism of Action

This compound, as a drimane sesquiterpenoid, is part of a class of compounds known for their diverse biological activities, including antimicrobial and cytotoxic properties.[1][2] While the precise binding site and inhibitory mechanism of this compound on reverse transcriptase have not been detailed in the available literature, it is hypothesized to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting DNA synthesis.

Mniopetal_A_Mechanism cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription RT-Mniopetal A\nComplex RT-Mniopetal A Complex Reverse Transcriptase (RT)->RT-Mniopetal A\nComplex Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Viral Replication Viral Replication Integration into Host DNA->Viral Replication This compound This compound This compound->Reverse Transcriptase (RT) Binds to allosteric site RT-Mniopetal A\nComplex->Viral DNA Inhibition of DNA Synthesis

Caption: Mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.

Data Presentation

While specific quantitative data for this compound is not widely available in public literature, the Mniopetal family of compounds has been identified as inhibitors of reverse transcriptases.[1][2] The following table provides a template for summarizing experimental data for this compound and related compounds.

CompoundTarget EnzymeIC₅₀ (µM)Reference(s)
This compoundHIV-1 Reverse TranscriptaseTBD
Mniopetal EHIV-1 Reverse TranscriptaseActive[5]
Mniopetal FReverse TranscriptasesActive
Control
NevirapineHIV-1 Reverse Transcriptase~0.2(Literature)

TBD: To be determined by experimentation. Active: Reported as an inhibitor, but specific IC₅₀ value not provided in the cited literature.

Experimental Protocols

The following protocols describe a standard in vitro assay to determine the inhibitory activity of this compound against a viral reverse transcriptase, such as HIV-1 RT. A colorimetric ELISA-based assay is detailed below, which is a common non-radioactive method.

Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This assay measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase. The biotinylated primer allows for capture onto a streptavidin-coated plate, and the amount of incorporated DIG is quantified using an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Control inhibitor (e.g., Nevirapine)

  • Streptavidin-coated 96-well microplates

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT)

  • Template/Primer Hybrid (e.g., poly(rA)•oligo(dT)₁₅)

  • dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

  • Biotin-dUTP

  • Lysis Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-digoxigenin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Experimental Workflow:

RT_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add this compound/Controls to Wells Add this compound/Controls to Wells Prepare Reagents->Add this compound/Controls to Wells Add RT Enzyme Add RT Enzyme Add this compound/Controls to Wells->Add RT Enzyme Add Reaction Mix (Template/Primer, dNTPs) Add Reaction Mix (Template/Primer, dNTPs) Add RT Enzyme->Add Reaction Mix (Template/Primer, dNTPs) Incubate at 37°C Incubate at 37°C Add Reaction Mix (Template/Primer, dNTPs)->Incubate at 37°C Stop Reaction & Lyse Stop Reaction & Lyse Incubate at 37°C->Stop Reaction & Lyse Transfer to Streptavidin Plate Transfer to Streptavidin Plate Stop Reaction & Lyse->Transfer to Streptavidin Plate Incubate & Wash Incubate & Wash Transfer to Streptavidin Plate->Incubate & Wash Add Anti-DIG-HRP Add Anti-DIG-HRP Incubate & Wash->Add Anti-DIG-HRP Incubate & Wash_2 Incubate & Wash Add Anti-DIG-HRP->Incubate & Wash_2 Add HRP Substrate Add HRP Substrate Incubate & Wash_2->Add HRP Substrate Incubate & Stop Incubate & Stop Add HRP Substrate->Incubate & Stop Read Absorbance Read Absorbance Incubate & Stop->Read Absorbance Data Analysis (IC50) Data Analysis (IC50) Read Absorbance->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for the colorimetric reverse transcriptase inhibition assay.

Protocol:

  • Preparation of Reagents: Prepare all buffers and solutions. Dilute this compound and control inhibitors to various concentrations in the reaction buffer.

  • Reaction Setup:

    • In a 96-well reaction plate (not the streptavidin plate), add 10 µL of the diluted this compound or control inhibitor to the respective wells.

    • Include positive control wells (no inhibitor) and negative control wells (no enzyme).

    • Add 20 µL of the diluted HIV-1 RT enzyme to all wells except the negative control.

    • Initiate the reaction by adding 20 µL of the reaction mixture containing the template/primer and dNTPs (including DIG-dUTP and Biotin-dUTP).

  • Incubation: Incubate the reaction plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture and Detection:

    • Stop the reaction by adding 10 µL of lysis buffer.

    • Transfer 50 µL of the reaction mixture to a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted anti-digoxigenin-HRP conjugate to each well and incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Generation and Measurement:

    • Add 100 µL of HRP substrate to each well and incubate in the dark for 10-30 minutes, or until sufficient color has developed.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control))

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC₅₀ is the concentration of this compound that results in 50% inhibition of the reverse transcriptase activity.

Conclusion

This compound represents a promising natural product for the development of novel antiretroviral agents. The provided protocols offer a robust framework for the in vitro evaluation of its inhibitory activity against reverse transcriptase. Further studies are warranted to elucidate its precise mechanism of action, determine its efficacy in cell-based assays, and assess its potential for further drug development.

References

Application Notes and Protocols for the Development of Mniopetal A Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal A, a member of the drimane (B1240787) sesquiterpenoid family of natural products, has emerged as a promising scaffold for the development of novel therapeutic agents. Isolated from fungi of the genus Mniopetalum, these compounds have demonstrated notable biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1] This document provides a comprehensive guide to the design, synthesis, and biological evaluation of this compound analogs to facilitate structure-activity relationship (SAR) studies. Detailed experimental methodologies for the synthesis of analogs and key biological assays are presented, alongside a framework for data analysis and interpretation. These notes are intended to serve as a foundational resource for researchers engaged in the exploration of the therapeutic potential of the Mniopetal scaffold.

Introduction

The Mniopetals are a class of natural products characterized by a common drimane sesquiterpenoid core.[1] Their demonstrated inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase, makes them attractive candidates for further investigation in drug discovery.[1] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds like this compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and guide the design of more effective therapeutic agents.

This document outlines the necessary protocols for:

  • The chemical synthesis of this compound analogs.

  • The in vitro evaluation of their biological activity, focusing on anti-HIV-1 reverse transcriptase activity and general cytotoxicity.

  • The systematic analysis of the resulting data to establish clear structure-activity relationships.

Data Presentation: Structure-Activity Relationship of Mniopetal Analogs

The following tables present representative data for the biological activity of synthesized Mniopetal analogs. This data is provided as a template for researchers to structure their own findings from SAR studies. The data illustrates how modifications to the Mniopetal scaffold can influence biological activity.

Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity of this compound Analogs

Compound IDModification DescriptionIC₅₀ (µM) against HIV-1 RT
This compoundParent Compound14.5
MNA-01C-7 Hydroxyl Esterification (Acetate)7.9
MNA-02C-7 Hydroxyl Etherification (Methyl)11.8
MNA-03C-9 Carbonyl Reduction (Alcohol)28.3
MNA-04A-Ring Aromatization> 100
MNA-05Side Chain Modification (Addition of Phenyl Group)5.1
EfavirenzPositive Control (NNRTI)0.003

Table 2: Cytotoxicity of this compound Analogs in Human Embryonic Kidney (HEK293) Cells

Compound IDModification DescriptionCC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compoundParent Compound> 100> 6.9
MNA-01C-7 Hydroxyl Esterification (Acetate)> 100> 12.7
MNA-02C-7 Hydroxyl Etherification (Methyl)> 100> 8.5
MNA-03C-9 Carbonyl Reduction (Alcohol)85.23.0
MNA-04A-Ring Aromatization> 100-
MNA-05Side Chain Modification (Addition of Phenyl Group)75.414.8
EfavirenzPositive Control (NNRTI)> 100> 33,333

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through semi-synthetic modifications of the natural product or through total synthesis. The following protocol describes a general method for the esterification of the C-7 hydroxyl group, a common modification in SAR studies.

Protocol 3.1.1: Esterification of this compound at the C-7 Hydroxyl Group

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous pyridine (B92270) (2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent gradient (e.g., 0-50% ethyl acetate (B1210297) in hexane) to yield the desired this compound analog.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assays

Protocol 3.2.1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to determine the inhibitory activity of this compound analogs against HIV-1 RT.

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Assay buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, DTT)

    • Template/primer (e.g., poly(A)·oligo(dT))

    • Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin-labeled dUTP (DIG-dUTP)

    • Lysis buffer

    • Anti-DIG-Peroxidase (POD) conjugate

    • Peroxidase substrate (e.g., ABTS)

    • Stop solution (e.g., acidic solution)

    • Microplate reader

    • This compound analogs dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of the this compound analogs in DMSO.

    • In a 96-well microplate, add the assay buffer, template/primer, and the test compounds at various concentrations.

    • Initiate the reaction by adding recombinant HIV-1 RT to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding the lysis buffer.

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled primer to bind.

    • Wash the plate to remove unincorporated nucleotides.

    • Add the anti-DIG-POD conjugate and incubate.

    • Wash the plate to remove the unbound conjugate.

    • Add the peroxidase substrate and incubate to allow for color development.

    • Stop the colorimetric reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2.2: Cytotoxicity Assay (MTS Assay)

This protocol is used to assess the general cytotoxicity of the this compound analogs against a selected cell line (e.g., HEK293) to determine their therapeutic window.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound analogs dissolved in DMSO

    • MTS reagent

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound analogs in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the analogs.

    • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the CC₅₀ value using non-linear regression analysis.

Visualizations

Signaling Pathway

HIV_RT_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug Mechanism of Inhibition Viral_RNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase Viral_RNA->HIV_RT Template Viral_DNA Viral DNA HIV_RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Mniopetal_A_Analog This compound Analog Inhibition Inhibition Mniopetal_A_Analog->Inhibition Inhibition->HIV_RT

Caption: Proposed mechanism of this compound analogs targeting HIV-1 Reverse Transcriptase.

Experimental Workflow

SAR_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start This compound (Starting Material) Synthesis Chemical Modification (e.g., Esterification, Etherification) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Analogs Library of This compound Analogs Characterization->Analogs RT_Assay HIV-1 RT Inhibition Assay Analogs->RT_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS) Analogs->Cytotoxicity_Assay Data_Collection IC50 & CC50 Determination RT_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization & Design of New Analogs SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Workflow for the development and evaluation of this compound analogs.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Mniopetal A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A belongs to the family of drimane (B1240787) sesquiterpenoids, natural compounds that have garnered significant interest for their diverse biological activities, including cytotoxic, antimicrobial, and antiviral properties.[1] This document provides detailed application notes and experimental protocols for testing the in vitro efficacy of this compound, with a focus on its potential anticancer and anti-inflammatory activities. The protocols outlined herein are designed to be readily implemented in a standard cell biology laboratory.

While specific quantitative data for this compound is not widely available in public literature, this guide will utilize data from the structurally similar Mniopetal D as a representative example to illustrate data presentation and expected outcomes.[2] Researchers are encouraged to generate specific data for this compound using the provided protocols.

I. Assessment of Cytotoxic Activity

The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines to determine its efficacy and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Data Presentation: In Vitro Cytotoxicity of Mniopetal D (Representative Data)

The following table summarizes the IC50 values for Mniopetal D against various human cancer cell lines after 72 hours of incubation. This format should be used to present the experimental data obtained for this compound.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4
Data sourced from a technical guide on Mniopetal D.[2]
Experimental Protocols

Objective: To determine the IC50 value of this compound in various cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[3][4]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT/XTT Assay:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5] Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[3]

    • For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm for the MTT assay[6] and 450 nm for the XTT assay using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[7][8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

II. Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by its ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocols

Objective: To determine if this compound inhibits the gene expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

Principle: Quantitative real-time PCR (qPCR) is a sensitive method to measure the amount of specific mRNA transcripts.[9] By measuring the mRNA levels of TNF-α and IL-6, the effect of this compound on their gene expression can be quantified.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR SYBR Green master mix

  • Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using SYBR Green master mix and specific primers for TNF-α, IL-6, and GAPDH.

    • A typical qPCR cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[10]

Objective: To investigate if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Principle: The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] Western blotting can be used to detect the levels of total and phosphorylated IκBα to assess the activation of this pathway.[12]

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Treat cells as described for the qPCR experiment.

    • Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated IκBα to total IκBα.

III. Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_mniopetal_a Add Serial Dilutions of this compound incubate_24h->add_mniopetal_a incubate_treatment Incubate for 24-72h add_mniopetal_a->incubate_treatment add_mtt_xtt Add MTT or XTT Reagent incubate_treatment->add_mtt_xtt incubate_assay Incubate for 2-4h add_mtt_xtt->incubate_assay solubilize Solubilize Formazan (MTT) incubate_assay->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using MTT/XTT assays.

apoptosis_pathway mniopetal_a This compound mitochondrion Mitochondrion mniopetal_a->mitochondrion Induces Stress cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IκB Kinase tlr4->ikb_kinase ikb_p P-IκBα ikb_kinase->ikb_p ikb_degradation IκBα Degradation ikb_p->ikb_degradation nfkb NF-κB ikb_degradation->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Inflammatory Gene Transcription (TNF-α, IL-6) nucleus->inflammatory_genes activates mniopetal_a This compound mniopetal_a->ikb_kinase Inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound via the NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mniopetal A Yield from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Mniopetal A yield from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound belongs to the drimane-type sesquiterpenoid class of natural products. While specific research on this compound is ongoing, related compounds in the mniopetal family have demonstrated inhibitory effects on mammalian RNA-directed DNA polymerases, suggesting potential for antiviral and anticancer research.[1] Drimane (B1240787) sesquiterpenoids from fungi are a significant area of interest for drug discovery due to their diverse and potent biological activities.[1]

Q2: Which fungal species are known to produce Mniopetals?

Mniopetals A, B, C, D, E, and F have been isolated from the basidiomycete fungus Mniopetalum sp. 87256.[2] Other fungi, including species from the genera Aspergillus, Xylaria, Perenniporia, and Cerrena, are known producers of drimane-type sesquiterpenoids and may serve as potential sources for similar compounds.[1]

Q3: What are the general chemical properties of this compound to consider during extraction?

As a drimane-type sesquiterpenoid, this compound is expected to be a moderately polar compound. These compounds are typically soluble in organic solvents such as ethyl acetate (B1210297), methanol (B129727), and chloroform (B151607), with limited solubility in water. Stability can be a concern, as some sesquiterpenoids are sensitive to heat and prolonged exposure to acidic or basic conditions.[1]

Q4: What are the critical stages in the this compound production and extraction workflow?

The critical stages include:

  • Fungal Fermentation: Optimizing culture conditions such as media composition, pH, temperature, aeration, and incubation time is crucial to maximize the production of this compound.[1]

  • Extraction: Efficiently separating this compound from the fungal broth and mycelia using appropriate solvents and techniques is key to a high yield.[1]

  • Purification: Isolating this compound from other co-extracted metabolites is necessary to achieve the desired purity.[1]

  • Quantification: Accurately measuring the yield and purity of the final product is typically performed using High-Performance Liquid Chromatography (HPLC).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound yield.

Problem 1: Low or No this compound Production
Possible Causes Solutions
Suboptimal Fermentation Conditions 1. Optimize Media Composition: Test different media such as Potato Dextrose Broth (PDB) and Yeast Malt Extract Broth (YMG).[1] Consider using the "One Strain Many Compounds" (OSMAC) approach by systematically varying media components.[3][4][5] 2. Adjust pH and Temperature: The optimal pH and temperature for drimane sesquiterpenoid production can vary. Start with a pH around 6.0 and a temperature of 25-30°C and optimize from there.[6] 3. Ensure Adequate Aeration: Use baffled flasks and optimize the shaking speed (e.g., 150 rpm) to ensure sufficient oxygen supply.[1][7]
Fungal Strain Issues 1. Strain Viability: Re-culture the fungus from a fresh stock to ensure the strain has not lost its ability to produce the metabolite. 2. Incorrect Incubation Time: Perform a time-course study to determine the optimal incubation period for this compound production, which can range from 14 to 21 days.[1]
Problem 2: Low Extraction Yield
Possible Causes Solutions
Inefficient Extraction Solvent 1. Test Different Solvents: While ethyl acetate is commonly used, test other solvents of varying polarities like chloroform or methanol.[1] 2. Perform Multiple Extractions: Repeat the extraction process at least three times to maximize the recovery of this compound.[1]
Insufficient Mixing 1. Increase Shaking Time: Vigorously shake the separatory funnel for 10-15 minutes during liquid-liquid extraction.[1] 2. Use Sonication: Sonication can help to disrupt cells and improve the extraction efficiency.
This compound Retained in Mycelia 1. Separate Mycelia Extraction: Perform a separate extraction of the fungal mycelia by soaking in methanol or acetone (B3395972) overnight.[1] Combine this extract with the broth extract.
Problem 3: Co-elution of Impurities during Purification
Possible Causes Solutions
Poor Separation in Column Chromatography 1. Use a Shallower Gradient: A slower, more gradual increase in solvent polarity during column chromatography can improve the resolution of compounds. 2. Optimize Stationary Phase: If using silica (B1680970) gel, consider different mesh sizes. Alternatively, other stationary phases like C18 reversed-phase silica can be tested.
Inappropriate Mobile Phase in HPLC 1. Optimize HPLC Gradient and Flow Rate: Experiment with different mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol/water) and gradient profiles to achieve better separation. 2. Try Different Column Chemistry: If co-elution persists, using an HPLC column with a different chemistry (e.g., phenyl-hexyl) may provide the necessary selectivity.
Problem 4: Degradation of this compound
Possible Causes Solutions
High Temperatures during Concentration 1. Use a Rotary Evaporator at Low Temperature: Do not exceed 40°C when evaporating the solvent.[1]
Exposure to Strong Acids or Bases 1. Maintain Neutral pH: Ensure that the pH is maintained close to neutral during the extraction and purification process, as sesquiterpene lactones can be unstable under acidic or alkaline conditions.[1]
Repeated Freeze-Thaw Cycles 1. Prepare Single-Use Aliquots: For long-term storage, dissolve the purified this compound in a suitable solvent (e.g., DMSO), prepare single-use aliquots, and store at -80°C.[1]

Quantitative Data

Table 1: Influence of Culture Medium on Drimane Sesquiterpenoid Yield (Hypothetical Data Based on OSMAC Principles)

MediumCarbon SourceNitrogen SourceAdditiveRelative Yield (%)
PDBGlucosePotato Extract-100
YMGGlucoseYeast Extract, Malt Extract-120
RiceStarch--150
PDBGlucosePotato Extract3% Sea Salt135
PDBGlucosePotato Extract3% NaBr110

This table illustrates the "One Strain Many Compounds" (OSMAC) principle, where varying the culture medium can significantly impact the yield of secondary metabolites.[4][5][8]

Table 2: Effect of pH and Temperature on Fungal Biomass and Secondary Metabolite Production

ParameterValueBiomass (g/L)Relative Metabolite Yield (%)
pH 5.010.580
6.512.2100
8.011.190
Temperature (°C) 2511.895
3012.5100
359.770

Data adapted from studies on fungal pigment and recombinant protein production, demonstrating that optimal conditions for biomass growth may not coincide with maximum secondary metabolite production.[6]

Experimental Protocols

Protocol 1: Submerged Fermentation of Mniopetalum sp.
  • Media Preparation: Prepare Potato Dextrose Broth (PDB) or Yeast Malt Extract Broth (YMG). Sterilize by autoclaving.[1]

  • Inoculation: Inoculate the sterile medium with a fresh culture of Mniopetalum sp.[1]

  • Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking at 150 rpm.[1]

  • Monitoring: Periodically check for contamination and monitor the growth of the fungus.

Protocol 2: Extraction and Initial Purification of this compound
  • Separation of Mycelia and Broth: After incubation, separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.[1]

  • Broth Extraction: Transfer the filtered broth to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat this extraction two more times.[1]

  • Mycelia Extraction (Recommended): Soak the collected mycelia in methanol or acetone overnight, followed by filtration. Concentrate the resulting extract and partition it with ethyl acetate as described for the broth.[1]

  • Concentration: Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1]

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

  • Detection: Use a UV detector at a wavelength determined by the UV spectrum of this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).

  • Quantification: Create a standard curve using a purified standard of this compound or a closely related drimane sesquiterpenoid. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

This compound Biosynthesis Pathway

Mniopetal_A_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Terpene Cyclase Intermediates Oxidized Intermediates Drimenol->Intermediates P450 Monooxygenases Mniopetal_A This compound Intermediates->Mniopetal_A Tailoring Enzymes Experimental_Workflow Inoculation Inoculation Incubation Incubation Inoculation->Incubation Filtration Filtration Incubation->Filtration Solvent_Extraction Solvent_Extraction Filtration->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Column_Chromatography Concentration->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Quantification Quantification HPLC->Quantification HPLC->Quantification Regulatory_Network Light Light Velvet_Complex Velvet Complex (VeA/VelB) Light->Velvet_Complex - Temperature Temperature Temperature->Velvet_Complex +/- Nutrients Nutrients Nutrients->Velvet_Complex +/- LaeA LaeA Velvet_Complex->LaeA + BGC Drimane Sesquiterpenoid Biosynthetic Gene Cluster (BGC) LaeA->BGC + Mniopetal_A This compound BGC->Mniopetal_A

References

Technical Support Center: Improving HPLC Separation of Mniopetal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in separating Mniopetal isomers via HPLC.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of the R- and S-Mniopetal isomer peaks?

A1: Poor resolution between closely related isomers is a common challenge.[1] The primary causes are typically related to a lack of selectivity in the chromatographic system.

  • Inappropriate Column Selection: Standard achiral columns (like a C18) will not separate enantiomers. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often the first choice for chiral separations.[2] If you are using a CSP and still see poor resolution, the specific chiral selector may not be suitable for Mniopetal.

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving selectivity.[3][4] The choice of organic modifier (e.g., isopropanol (B130326) vs. ethanol (B145695) in normal phase) and the presence of additives can dramatically alter the interactions between the isomers and the stationary phase.[2]

  • Method Parameters: High flow rates can decrease resolution, while non-optimal column temperatures can affect the interactions that lead to separation.[5][6]

Solutions to Try:

  • Column Screening: If possible, screen different types of chiral columns (e.g., amylose vs. cellulose-based CSPs).

  • Mobile Phase Optimization: Systematically vary the ratio of your organic modifier to the hexane (B92381) or heptane. Small changes can lead to significant improvements.[3]

  • Modifier/Additive Introduction: For acidic or basic analytes, adding a small amount (e.g., 0.1%) of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) to the mobile phase can improve peak shape and resolution.[7]

  • Reduce Flow Rate: Lowering the flow rate can increase the time the isomers spend interacting with the stationary phase, often improving resolution.[6]

  • Adjust Temperature: Experiment with different column temperatures. Lower temperatures sometimes enhance chiral recognition.[6]

Q2: My Mniopetal isomer peaks are tailing significantly. What causes this and how can I fix it?

A2: Peak tailing occurs when a portion of the analyte is retained longer than the main peak band, often due to secondary interactions with the stationary phase.[8]

  • Chemical Interactions: For silica-based columns, exposed silanol (B1196071) groups can interact strongly with basic compounds, causing tailing.[8] While less common in normal-phase chiral chromatography, similar active sites can exist.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][10]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3][9]

  • Column Degradation: Contamination or physical damage (voids) in the column packing can create alternative paths for the analyte, causing tailing.[9][10]

Solutions to Try:

  • Add a Mobile Phase Modifier: As mentioned above, adding a small amount of an acidic or basic modifier can mask active sites on the stationary phase that cause tailing.[8]

  • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[11]

  • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[3]

  • Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause peak tailing.[1]

  • Flush or Replace the Column: If the column is old or has been exposed to complex matrices, flushing it with a strong solvent may help.[3] If performance does not improve, the column may need to be replaced.[10]

Q3: My retention times are drifting from one injection to the next. Why is this happening?

A3: Inconsistent retention times are often a sign of an unstable system.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient or a change in mobile phase composition.

  • Mobile Phase Instability: If the mobile phase is a mixture of volatile solvents (like hexane), differential evaporation can alter its composition over time.

  • Temperature Fluctuations: Changes in the ambient temperature can affect solvent viscosity and, consequently, retention times if a column thermostat is not used.[5]

  • Pump or Leak Issues: Inconsistent flow from the pump or a small leak in the system can cause pressure fluctuations and retention time shifts.

Solutions to Try:

  • Ensure Proper Equilibration: After changing mobile phases, flush the new mobile phase through the column for at least 15-20 column volumes before injecting.

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent reservoir covered to minimize evaporation.

  • Use a Column Oven: A thermostatically controlled column compartment will maintain a consistent temperature and lead to more reproducible retention times.[6]

  • System Check: Monitor the system pressure. If it's fluctuating, check for leaks and ensure the pump is properly primed and purged.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting conditions for separating Mniopetal isomers?

A1: Method development for chiral compounds typically starts with a column screening approach.[2] Polysaccharide-based CSPs are a versatile starting point. A common approach for normal-phase separation is to use a mobile phase consisting of a hydrocarbon (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[3] A good starting point is a 90:10 (v/v) mixture of hexane:isopropanol.[3] From there, you can adjust the percentage of the alcohol to optimize retention and resolution.

Q2: Should I use normal-phase or reversed-phase chromatography for Mniopetal?

A2: The choice depends on the solubility and properties of Mniopetal. Normal-phase chromatography (using non-polar solvents like hexane) on polysaccharide-based CSPs is a very common and effective technique for separating many chiral isomers.[12] However, some modern chiral columns are designed to work in reversed-phase mode (using aqueous-organic mobile phases), which can be advantageous if your compound is more water-soluble.[13]

Q3: What is the impact of changing the alcohol modifier (e.g., ethanol vs. isopropanol)?

A3: Changing the alcohol modifier can significantly impact the selectivity of the separation. Different alcohols have different hydrogen bonding capabilities and steric properties, which alter the way the isomers interact with the chiral stationary phase. If you are struggling to achieve separation with isopropanol, switching to ethanol (or vice versa) is a valuable optimization step.

Q4: Can I use gradient elution for chiral separations?

A4: Yes, gradient elution can be used, especially for screening purposes or for samples containing compounds with a wide range of polarities.[12] A gradient run, where you gradually increase the percentage of the alcohol modifier, can help you quickly find an approximate isocratic mobile phase composition that provides a good separation.[14]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution of Mniopetal Isomers

Experiment IDColumnMobile Phase (n-Hexane:Isopropanol)Flow Rate (mL/min)Resolution (Rs)
MN-EXP-01Chiralcel OD-H95:51.00.95
MN-EXP-02Chiralcel OD-H90:101.01.62
MN-EXP-03Chiralcel OD-H85:151.01.45
MN-EXP-04Chiralcel OD-H80:201.01.10

Data is illustrative. A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.

Table 2: Troubleshooting Summary for Common Issues

IssuePotential CauseRecommended Action
Poor Resolution Wrong column, suboptimal mobile phaseScreen chiral columns, adjust % organic modifier
Peak Tailing Column overload, secondary interactionsReduce injection volume, add modifier (e.g., 0.1% DEA)
Drifting Retention Poor equilibration, temperature changesIncrease equilibration time, use a column oven

Experimental Protocols

Protocol 1: Standard Method for Mniopetal Isomer Separation

This protocol provides a starting point for the separation of R- and S-Mniopetal.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm.[3]

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve Mniopetal standard in the mobile phase to a concentration of 1 mg/mL.

  • Detection: UV at 254 nm.[3]

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the elution of the two isomer peaks.

Visualizations

Troubleshooting_Workflow Start Poor Isomer Separation (Rs < 1.5) CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckSelectivity Optimize Selectivity CheckPeakShape->CheckSelectivity Peaks Symmetrical but Overlapping Tailing Reduce Sample Load Add Mobile Phase Modifier CheckPeakShape->Tailing Peaks Tailing CheckEfficiency Optimize Efficiency CheckSelectivity->CheckEfficiency Some Improvement ChangeModifier Change Organic Modifier (e.g., IPA to EtOH) CheckSelectivity->ChangeModifier No Improvement GoodResolution Achieved Baseline Separation (Rs >= 1.5) CheckEfficiency->GoodResolution Successful AdjustFlowTemp Decrease Flow Rate Adjust Temperature CheckEfficiency->AdjustFlowTemp Resolution still < 1.5 Tailing->CheckSelectivity ChangeModifier->CheckEfficiency AdjustFlowTemp->GoodResolution Successful

Caption: A workflow for systematically troubleshooting poor HPLC isomer separation.

HPLC_Parameter_Relationships Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k) Retention->Resolution Column Chiral Column Choice Column->Selectivity MobilePhase Mobile Phase Composition MobilePhase->Selectivity MobilePhase->Retention ParticleSize Particle Size ParticleSize->Efficiency FlowRate Flow Rate FlowRate->Efficiency OrganicPercent % Organic Modifier OrganicPercent->Retention

Caption: Key HPLC parameters influencing the resolution of Mniopetal isomers.

References

Troubleshooting Mniopetal A synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mniopetal A Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the total synthesis of this compound, a member of the drimane-type sesquiterpenoid family. These compounds are of significant interest due to their biological activities, such as the inhibition of HIV-1 reverse transcriptase. The synthetic route to the Mniopetal core structure typically involves several key transformations, each with unique challenges. This guide addresses common issues encountered during these critical steps.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for the Mniopetal family, and what are the critical steps?

The total synthesis of Mniopetals typically relies on constructing a functionalized linear precursor followed by a key cyclization reaction to form the characteristic 6-6-5 tricyclic framework.

The most crucial steps that often require careful optimization are:

  • Triene Precursor Assembly: Building the linear diene or triene backbone, often accomplished via coupling reactions like the Horner-Wadsworth-Emmons (HWE) or Baylis-Hillman reactions.

  • Intramolecular Diels-Alder (IMDA) Reaction: A thermal cyclization that forms the core trans-fused octahydronaphthalene skeleton. Achieving the correct endo-selectivity is paramount for establishing the required stereochemistry.

  • Post-Cyclization Functional Group Manipulation: Subsequent oxidation, reduction, and protection/deprotection steps to install the various oxygen functionalities found in the final natural product.

Q2: I am observing a low yield in the Intramolecular Diels-Alder (IMDA) reaction step. What are the common causes and solutions?

Low yields in the IMDA cyclization are a frequent challenge. The primary causes often relate to reaction conditions, substrate purity, and competing side reactions.

Common CauseRecommended Solution
Insufficient Temperature The IMDA reaction is thermal and requires significant energy. Gradually increase the reaction temperature in high-boiling solvents like xylene or toluene. Monitor for decomposition.
Substrate Decomposition High temperatures can degrade the triene precursor. Use a silylated flask to minimize acid-catalyzed decomposition on the glass surface. Consider using a lower boiling solvent and extending the reaction time.
Incorrect Diene Conformation The diene must adopt an s-cis conformation for the reaction to occur. The structure of the precursor may disfavor this. While difficult to change post-synthesis, ensure the precursor design allows for this conformational freedom.
Impure Precursor Impurities from previous steps can inhibit the reaction or lead to side products. Ensure the triene precursor is purified to >95% purity before attempting the cyclization.
Epimerization Basic or acidic impurities, or high temperatures, can cause epimerization at sensitive chiral centers, leading to undesired diastereomers. Ensure neutral conditions and use the minimum required temperature.

A logical workflow for troubleshooting this critical step is outlined below.

G start Low Yield in IMDA Reaction check_purity Verify Purity of Triene Precursor (>95%) start->check_purity purify Action: Re-purify Precursor (Column Chromatography / HPLC) check_purity->purify No check_temp Are Reaction Conditions Optimal? check_purity->check_temp Yes purify->check_purity After Purification increase_temp Action: Increase Temperature Incrementally (e.g., 140°C in Xylene) check_temp->increase_temp No analyze_isomers Analyze Product Mixture for Diastereomers (NMR/Chiral HPLC) check_temp->analyze_isomers Yes check_decomp Is Decomposition Observed (TLC/LCMS)? increase_temp->check_decomp lower_temp Action: Lower Temperature & Extend Reaction Time check_decomp->lower_temp Yes use_silylated Action: Use Silylated Glassware check_decomp->use_silylated No lower_temp->analyze_isomers use_silylated->analyze_isomers revisit_precursor Problem Persists: Re-evaluate Precursor Synthesis / Stability analyze_isomers->revisit_precursor Isomers Present / No Improvement success Yield Improved analyze_isomers->success Desired Endo-Product Formed

Caption: Troubleshooting workflow for the intramolecular Diels-Alder (IMDA) reaction.

Q3: The oxidation of the secondary alcohol at C12 is failing or giving low yields. What oxidation methods are recommended?

The oxidation of hydroxyl groups in complex intermediates can be challenging due to steric hindrance or competing reactive sites. Literature on Mniopetal synthesis reports mixed success with various reagents.

Oxidation MethodTypical Reagent(s)Potential Issues & Recommendations
Parikh-Doering Oxidation SO₃•pyridine, DMSO, Et₃NA mild and effective option. A "new variant" is cited as a key step in some syntheses. Ensure anhydrous conditions and low temperature to minimize side reactions.
Dess-Martin Periodinane (DMP) DMP, CH₂Cl₂Generally reliable and mild. The reaction is fast, but the reagent is sensitive to moisture. Ensure the starting material is dry.
o-Iodoxybenzoic acid (IBX) IBX, DMSO or other polar solventReported to be ineffective for certain hydroxyl groups in the Mniopetal core, failing to yield the desired aldehyde. May be successful for less hindered alcohols.
Pyridinium chlorochromate (PCC) PCC, CH₂Cl₂, Celite®A classic method, but the chromium reagent can be acidic and lead to side reactions or decomposition. Its use failed to provide the desired product in one reported synthesis.

Recommendation: For a hindered secondary alcohol within the Mniopetal tricyclic core, the Parikh-Doering oxidation or DMP oxidation are the most promising starting points based on reported syntheses.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for Triene Assembly

This protocol describes a general procedure for coupling an aldehyde with a phosphonate (B1237965) to form an E-alkene, a key step in building the IMDA precursor.

  • Preparation: Add the phosphonate reagent (1.1 eq.) to a flame-dried, three-neck flask under an argon atmosphere. Dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add a strong base such as LiHMDS or NaH (1.05 eq.) dropwise. Stir for 30-60 minutes at this temperature to generate the ylide.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the cold ylide solution.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (B1210297) or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired E,E-triene ester.

Protocol 2: Thermal Intramolecular Diels-Alder (IMDA) Cyclization

This protocol outlines the key step for forming the tricyclic core of this compound.

  • Preparation: Dissolve the purified triene precursor (1.0 eq.) in a high-boiling solvent (e.g., xylene or toluene, ensuring it is degassed). The concentration should be low (e.g., 0.01 M) to favor the intramolecular reaction over intermolecular dimerization.

  • Apparatus: Use a silylated flask to prevent acid-catalyzed decomposition on the glass surface. Equip the flask with a reflux condenser under an argon atmosphere.

  • Reaction: Heat the solution to reflux (approx. 140 °C for xylene).

  • Monitoring: Monitor the reaction progress by TLC or LCMS over 24-60 hours. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate the solvent in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired tricyclic endo-cycloadduct from any unreacted starting material or diastereomeric byproducts.

Synthetic Workflow Overview

The synthesis of this compound can be visualized as a multi-stage process, beginning with commercially available starting materials and culminating in the complex natural product.

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Tailoring start_mat Chiral Starting Material (e.g., Anhydro-D-arabinitol derivative) chain_elong Chain Elongation (e.g., HWE Reaction) start_mat->chain_elong fg_inter Functional Group Interconversion chain_elong->fg_inter triene Linear Triene Precursor fg_inter->triene imda Key Step: Intramolecular Diels-Alder (IMDA) triene->imda tricycle Tricyclic Core (trans-fused) imda->tricycle oxidation Stereoselective Oxidations / Reductions tricycle->oxidation lactone_mod γ-Lactone Modification oxidation->lactone_mod final_product This compound lactone_mod->final_product

Caption: General synthetic workflow for the total synthesis of this compound.

Technical Support Center: Enhancing the Solubility of Mniopetal A for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Mniopetal A for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a drimane (B1240787) sesquiterpenoid, a class of natural products known for a variety of biological activities, including antimicrobial and cytotoxic properties.[1][2] Like many hydrophobic natural products, this compound is anticipated to have low aqueous solubility, which can pose a significant challenge for in vitro biological assays that require the compound to be in solution to interact with cells or molecular targets.[2] Poor solubility can lead to inaccurate and unreliable experimental results.

Q2: What are the primary strategies for solubilizing this compound for in vitro experiments?

The main approaches to enhance the solubility of poorly soluble compounds like this compound fall into several categories:

  • Co-solvents: Using water-miscible organic solvents to increase the solubility of hydrophobic compounds.[3][4]

  • Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the drug, thereby increasing its apparent water solubility.[5][6][7][8]

  • Surfactants: Using detergents to form micelles that can encapsulate hydrophobic molecules and facilitate their dispersion in aqueous solutions.[9][10][11]

  • pH Modification: Adjusting the pH of the solution to ionize the compound, which can increase its solubility. However, the effectiveness of this method depends on the presence of ionizable functional groups in the molecule.

  • Particle Size Reduction: Decreasing the particle size of the solid compound to increase its surface area and dissolution rate.[3][12][13]

Q3: Which co-solvents are commonly used and what are their potential drawbacks?

Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water and cell culture media.[14][15] Other common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[16] A primary drawback is that high concentrations of co-solvents can be toxic to cells, potentially confounding experimental results.[14][16] It is crucial to perform vehicle control experiments to assess the effect of the co-solvent on the assay system.

Q4: How do cyclodextrins enhance solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6][7] They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming a water-soluble inclusion complex.[5][6][7] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[5][7] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit enhanced solubility and are commonly used in pharmaceutical formulations.[5][17]

Q5: What should I consider when using surfactants?

When using surfactants, it is important to work above their critical micelle concentration (CMC), the concentration at which micelles form and can solubilize the compound.[9] The choice of surfactant (anionic, cationic, non-ionic, or zwitterionic) can influence solubilization efficiency and potential cytotoxicity.[10][11] Non-ionic surfactants, like Tween® 20 and Tween® 80, are generally considered less harsh on cells compared to ionic detergents.[18] As with co-solvents, it is essential to determine the cytotoxic concentration of the surfactant in your specific cell line.

Troubleshooting Guides

Issue 1: this compound precipitates when I dilute my stock solution into aqueous media.

  • Possible Cause: The concentration of the organic co-solvent in the final solution is too low to maintain the solubility of this compound. This is a common issue when diluting a high-concentration stock solution (e.g., in 100% DMSO) directly into an aqueous buffer or cell culture medium.

  • Troubleshooting Steps:

    • Reduce the Stock Concentration: Prepare a lower concentration stock solution of this compound in your organic solvent.

    • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium. This gradual reduction in solvent strength can help prevent precipitation.[16]

    • Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, increase the final concentration of the co-solvent in the assay. Always include a vehicle control with the same co-solvent concentration.

    • Try a Different Solubilization Method: Consider using cyclodextrins or surfactants, which may provide better stability in aqueous solutions.

Issue 2: The solubility of this compound is still too low for my desired assay concentration, even with a co-solvent.

  • Possible Cause: The intrinsic solubility of this compound in the chosen solvent system is limited.

  • Troubleshooting Steps:

    • Combine Solubilization Techniques: A combination of methods can be more effective. For example, you could dissolve this compound in a small amount of an organic co-solvent and then add this solution to an aqueous solution containing cyclodextrin (B1172386) or a surfactant.

    • pH Adjustment: If this compound has acidic or basic functional groups, adjusting the pH of the buffer may increase its solubility. This would require determining the pKa of the compound.

    • Solid Dispersion: For a more advanced approach, consider creating a solid dispersion of this compound in a hydrophilic carrier. This involves dissolving both the compound and a carrier (like a polymer) in a common solvent and then removing the solvent. The resulting solid can have improved dissolution properties.[13]

Issue 3: I am observing cellular toxicity that may not be due to this compound.

  • Possible Cause: The solvent (co-solvent or surfactant) used to dissolve this compound is causing cytotoxicity at the concentration used in the assay.

  • Troubleshooting Steps:

    • Perform a Vehicle Control Titration: Test a range of concentrations of your solubilizing agent (e.g., DMSO, HP-β-CD, Tween® 80) in your cell-based assay without this compound. This will allow you to determine the maximum concentration of the vehicle that is non-toxic to your cells.

    • Reduce the Vehicle Concentration: If toxicity is observed, try to reformulate your this compound solution to use a lower final concentration of the solubilizing agent.

    • Switch to a Less Toxic Vehicle: Some co-solvents and surfactants are more biocompatible than others. For example, some studies have shown ethanol and methanol (B129727) to be less cytotoxic than Tween surfactants in certain cell lines.[18] Research the literature for vehicles that have been successfully used with your specific cell type.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrinciple of SolubilizationAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous environment.[16]Simple to use, effective for many compounds, good for high-throughput screening.[14]Can be toxic to cells at higher concentrations, risk of compound precipitation upon dilution.[14][16]
Cyclodextrins (e.g., HP-β-CD) Forms water-soluble inclusion complexes with hydrophobic molecules.[5][6][7]Significant solubility enhancement, can improve compound stability, generally low toxicity.[6][8]Can be more expensive, complex formation is stoichiometric, may interact with cell membrane components.[16]
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate hydrophobic compounds above the CMC.[9][10]High solubilizing capacity, can be used at low concentrations.Can be cytotoxic, may interfere with some biological assays, potential for protein denaturation.[11]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)

  • Preparation of Stock Solution:

    • Weigh a precise amount of this compound.

    • Add a minimal amount of 100% DMSO to completely dissolve the compound. Gentle warming or vortexing may be required.

    • This will be your high-concentration stock solution (e.g., 10-50 mM). Store appropriately, protected from light and moisture.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of lower concentration stocks.

    • To prepare the final working solution for your assay, dilute the DMSO stock into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize cytotoxicity.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without this compound.

Protocol 2: Solubility Enhancement using Cyclodextrin (HP-β-CD)

  • Preparation of Cyclodextrin Solution:

    • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v). The solubility of HP-β-CD in water is high.

  • Complexation of this compound:

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Alternatively, dissolve this compound in a very small volume of a co-solvent (e.g., ethanol) and add this to the HP-β-CD solution while stirring.

    • Stir the mixture at room temperature or with gentle heating for several hours (or overnight) to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determination of Concentration:

    • The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV or LC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare High-Concentration Stock of this compound (e.g., in 100% DMSO) dilutions Create Serial Dilutions in Co-solvent stock->dilutions final_dilution Dilute into Aqueous Assay Medium (e.g., Cell Culture Medium) dilutions->final_dilution Final concentration of co-solvent should be non-toxic (e.g., <0.5%) assay_plate Add to Assay Plate (Cells or Molecular Target) final_dilution->assay_plate vehicle_control Prepare Vehicle Control (Assay Medium + Co-solvent) vehicle_control->assay_plate incubation Incubate assay_plate->incubation readout Measure Assay Readout (e.g., Cell Viability, Enzyme Activity) incubation->readout data_analysis Analyze Data and Compare to Vehicle Control readout->data_analysis

Caption: Workflow for preparing this compound solutions using a co-solvent.

logical_relationship cluster_methods Solubilization Strategies compound This compound (Poorly Soluble) problem Low Aqueous Solubility compound->problem cosolvent Co-solvents (e.g., DMSO) problem->cosolvent Address with cyclodextrin Cyclodextrins (e.g., HP-β-CD) problem->cyclodextrin Address with surfactant Surfactants (e.g., Tween® 80) problem->surfactant Address with goal Successful In Vitro Assay cosolvent->goal Leads to cyclodextrin->goal Leads to surfactant->goal Leads to

References

Technical Support Center: Overcoming Challenges in the Structure Elucidation of Mniopetal A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the structure elucidation of Mniopetal A, a complex drimane (B1240787) sesquiterpenoid. The following guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental insights to facilitate a smoother experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the structure of this compound?

A1: The primary challenges in the structure elucidation of this compound, and other members of the mniopetal family, stem from its complex, highly oxygenated tricyclic drimane sesquiterpenoid framework. Key difficulties include:

  • Stereochemistry: Determining the relative and absolute stereochemistry of multiple contiguous stereocenters is a significant hurdle.[1][2]

  • Spectroscopic Data Interpretation: Overlapping signals in ¹H NMR spectra can complicate the assignment of protons, requiring advanced 2D NMR techniques for unambiguous assignments.

  • Total Synthesis: Chemical synthesis, often necessary for confirming the absolute stereochemistry, is a complex undertaking due to the molecule's intricate architecture.[1][2][3]

Q2: Why is total synthesis often required for the Mniopetal family of compounds?

A2: While spectroscopic methods like NMR and mass spectrometry are powerful tools for determining the planar structure and relative stereochemistry, establishing the absolute configuration of complex molecules like the mniopetals can be challenging. Total synthesis of a proposed enantiomer and comparison of its spectroscopic and chiroptical data with the natural product provides unambiguous proof of the absolute stereochemistry. For instance, the total synthesis of (-)-Mniopetal E was instrumental in establishing the absolute stereochemistry for this series of compounds.

Q3: What are the characteristic spectroscopic features of this compound?

A3: this compound, like other drimane sesquiterpenoids, exhibits characteristic signals in its NMR and mass spectra. The drimane skeleton gives rise to a specific pattern of signals in the upfield region of the ¹H NMR spectrum, corresponding to the methyl groups and methine protons of the decalin core. The presence of hydroxyl, ester, and lactone functionalities results in diagnostic chemical shifts and correlations in 2D NMR spectra. High-resolution mass spectrometry is crucial for determining the molecular formula.

Troubleshooting Guides

Problem 1: Ambiguous Stereochemical Assignment from NOESY Data

Symptoms:

  • Weak or ambiguous Nuclear Overhauser Effect (NOE) correlations.

  • Conflicting NOE data that does not support a single, clear conformation.

  • Difficulty in establishing the relative stereochemistry of all stereocenters.

Possible Causes:

  • Conformational Flexibility: The molecule may exist in multiple conformations in solution, leading to averaged and potentially misleading NOE signals.

  • Insufficiently Resolved Spectra: Overlapping proton signals can make accurate integration and interpretation of NOE cross-peaks difficult.

  • Suboptimal NMR Parameters: Incorrect mixing times in the NOESY experiment can lead to spin diffusion or weak correlations.

Solutions:

  • Variable Temperature NMR Studies: Acquiring NOESY spectra at different temperatures can help to favor a single conformation or provide insight into the conformational dynamics.

  • Advanced NMR Pulse Sequences: Utilize rotating-frame Overhauser effect spectroscopy (ROESY) which can be more effective for molecules with intermediate molecular weights where the NOE may be close to zero.

  • Computational Modeling: Perform conformational searches and calculate theoretical NOE distances for different diastereomers. Compare these with the experimental data to identify the most likely structure.

  • Chemical Derivatization: Derivatizing the molecule, for example, by forming a more rigid cyclic derivative, can lock the conformation and lead to clearer NOE correlations.

Problem 2: Difficulty in Assigning Quaternary Carbons from HMBC Data

Symptoms:

  • Missing or weak correlations to quaternary carbons in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Ambiguity in connecting different structural fragments of the molecule.

Possible Causes:

  • Long-Range Coupling Constants: The magnitude of the nJCH coupling constant (where n > 1) can be very small, leading to weak or unobservable HMBC correlations.

  • Suboptimal HMBC Parameters: The evolution delay in the HMBC experiment is optimized for a specific range of coupling constants. If the actual coupling constants fall outside this range, correlations may be attenuated.

Solutions:

  • Optimized HMBC Experiments: Run multiple HMBC experiments with different evolution delays to detect correlations over a wider range of coupling constants.

  • 1,1-ADEQUATE Experiment: If sufficient sample is available, the 1,1-ADEQUATE experiment can provide direct one-bond ¹³C-¹³C correlations, which is invaluable for establishing the carbon skeleton, including the connectivity of quaternary carbons.

  • INADEQUATE Experiment: While extremely insensitive, the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) provides unambiguous C-C connectivity information.

Quantitative Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
137.2 (t)1.45 (m), 1.65 (m)
226.5 (t)1.55 (m), 1.75 (m)
378.2 (d)4.10 (m)
438.9 (s)-
557.0 (d)1.93 (m)
667.4 (d)5.88 (d, J=10.0)
7120.3 (d)5.78 (d, J=10.0)
8139.1 (s)-
960.6 (d)2.30 (m)
1042.1 (s)-
1198.7 (d)5.21 (s)
1267.7 (t)3.73 (d, J=12.0), 4.00 (d, J=12.0)
1315.1 (q)0.95 (s)
1429.5 (q)0.85 (s)
1514.3 (q)0.90 (d, J=7.0)

Note: Data is representative of drimane sesquiterpenoids and may require confirmation against the original publication for this compound.

Experimental Protocols

General Protocol for 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Filter the solution into a 5 mm NMR tube.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to determine the appropriate spectral width and to serve as a reference.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Use a standard gradient-selected COSY (gCOSY) pulse sequence. A typical experiment might involve acquiring 256-512 increments in the t₁ dimension, with 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement. Optimize the ¹JCH coupling constant (typically around 145 Hz for sp³ carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons. Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for an average nJCH of 8-10 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. Use a standard 2D NOESY pulse sequence. The mixing time is a crucial parameter and should be optimized (e.g., 300-800 ms) to observe clear NOE cross-peaks without significant spin diffusion.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply window functions (e.g., sine-bell) and zero-filling to enhance resolution. Analyze the cross-peaks in each spectrum to build up the molecular structure.

Visualizations

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_synthesis Structure Confirmation Fungus Mniopetalum sp. Culture Extraction Solvent Extraction Fungus->Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (HRMS) Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Comparison Spectroscopic Comparison Pure_Compound->Comparison Planar_Structure Proposed Planar Structure MS->Planar_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Relative_Stereo Proposed Relative Stereochemistry NMR_2D->Relative_Stereo Total_Synthesis Total Synthesis Planar_Structure->Total_Synthesis Relative_Stereo->Total_Synthesis Total_Synthesis->Comparison Absolute_Stereo Confirmed Absolute Stereochemistry Comparison->Absolute_Stereo

Caption: Workflow for the structure elucidation of this compound.

troubleshooting_stereochemistry Problem Ambiguous NOESY Data Cause1 Conformational Flexibility Problem->Cause1 Cause2 Spectral Overlap Problem->Cause2 Cause3 Suboptimal Parameters Problem->Cause3 Solution1 Variable Temperature NMR Cause1->Solution1 Solution3 Computational Modeling Cause1->Solution3 Solution4 Chemical Derivatization Cause1->Solution4 Cause2->Solution1 Solution2 ROESY Experiment Cause3->Solution2

Caption: Troubleshooting logic for ambiguous stereochemistry.

References

Technical Support Center: Mniopetal A and MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing the MTT assay to assess the cytotoxic effects of Mniopetal A, a drimane (B1240787) sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why use the MTT assay to study it?

This compound belongs to the drimane sesquiterpenoid class of natural products.[1] Compounds in this family have shown a range of biological activities, and related compounds have been investigated for their cytotoxic effects against various cancer cell lines.[2][3][4] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. It is frequently employed to determine the cytotoxic potential of compounds like this compound.[2][3]

Q2: What is the principle of the MTT assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria. The insoluble formazan crystals are then dissolved in a solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is proportional to the number of viable, metabolically active cells.

Q3: We are observing unexpected results with this compound, such as an increase in signal at high concentrations. What could be the cause?

This is not uncommon when testing novel compounds. Several factors could contribute to this:

  • Compound Interference: this compound itself might be directly reducing the MTT reagent, leading to a false-positive signal. To test for this, include control wells with this compound, media, and MTT, but without cells.

  • Increased Metabolism: The compound could be inducing a stress response in the cells, leading to a temporary increase in metabolic activity before cell death occurs.

  • Precipitation: this compound may precipitate at higher concentrations, which can interfere with the absorbance reading. Visually inspect the wells for any precipitate.

Q4: Our formazan crystals are not dissolving completely. How can we improve this?

Incomplete solubilization of formazan crystals is a common issue. Here are a few troubleshooting steps:

  • Ensure sufficient solvent volume: Use an adequate amount of solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to cover the bottom of the well.

  • Increase incubation time: Allow more time for the crystals to dissolve, and consider gentle shaking on an orbital shaker.

  • Pipette mixing: Gently pipette the solution up and down to aid in dissolution, being careful not to create bubbles.

  • Change of solvent: If DMSO is not effective, a solution of 10% SDS in 0.01 M HCl may work better for some cell lines.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background absorbance in control wells (no cells) - Contaminated media or reagents.- this compound is colored or reduces MTT directly.[3]- Use fresh, sterile media and reagents.- Include a "compound only" control to measure its intrinsic absorbance and subtract it from the treated cell readings.
Low absorbance readings in untreated (control) cells - Cell seeding density is too low.- Incubation time is too short.- Cells are not healthy or are in a lag phase of growth.- Optimize cell seeding density (see protocol below).- Increase MTT incubation time (e.g., from 2 to 4 hours).- Ensure cells are in the exponential growth phase when seeding.
High variability between replicate wells - Inconsistent cell seeding.- Uneven dissolution of formazan crystals.- "Edge effect" due to evaporation in outer wells.- Ensure a homogenous cell suspension before and during seeding.- Ensure complete formazan solubilization before reading.- Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity.
Results are not dose-dependent - this compound may have a narrow effective concentration range.- The compound may be degrading in the culture medium.- The compound may be interfering with the assay.- Test a wider range of concentrations with logarithmic dilutions.- Prepare fresh compound dilutions for each experiment.- Perform a compound interference control (as mentioned in Q3).

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

Objective: To determine the optimal number of cells per well that results in a linear relationship between cell number and absorbance, with the absorbance of the highest cell density falling within the optimal range of the spectrophotometer (typically 0.8-1.2).

Methodology:

  • Prepare a single-cell suspension of the desired cell line in its exponential growth phase.

  • Perform a serial dilution to obtain a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Seed 100 µL of each cell density in triplicate into a 96-well plate. Include wells with media only as a blank control.

  • Incubate the plate for the intended duration of the this compound treatment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance against the cell number and select a seeding density from the linear portion of the curve.

Protocol 2: MTT Assay for this compound Cytotoxicity

Methodology:

  • Seed the optimized number of cells (determined in Protocol 1) in 100 µL of culture medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute this stock in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same percentage of DMSO) and an untreated control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the media without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well and gently shake the plate for 10-15 minutes to dissolve the crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

Table 1: Example of Optimal Cell Seeding Density for a Hypothetical Cell Line (e.g., MCF-7)

Seeding Density (cells/well)Absorbance at 570 nm (Mean ± SD) after 48h
1,0000.15 ± 0.02
2,5000.38 ± 0.04
5,000 0.75 ± 0.06
10,0001.35 ± 0.11
20,0001.89 ± 0.15
Based on this hypothetical data, a seeding density of 5,000 cells/well would be optimal for a 48-hour experiment.

Table 2: Example of this compound Cytotoxicity Data (IC₅₀ Determination)

This compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)0.82 ± 0.05100
10.75 ± 0.0691.5
50.61 ± 0.0474.4
100.43 ± 0.0352.4
250.25 ± 0.0230.5
500.11 ± 0.0113.4
1000.08 ± 0.019.8
From this data, the IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated.

Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_attach Incubate (24h) for attachment seed->incubate_attach add_compound Add this compound to cells incubate_attach->add_compound prep_compound Prepare this compound dilutions incubate_treat Incubate for treatment period (24-72h) add_compound->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) for formazan formation add_mtt->incubate_mtt solubilize Add solubilization solvent (e.g., DMSO) incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calc_viability Calculate % cell viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Troubleshooting_Tree start Problem with MTT Assay Results high_bg High Background Absorbance? start->high_bg low_signal Low Signal in Controls? start->low_signal high_variability High Variability? start->high_variability check_media Check for media contamination high_bg->check_media Yes compound_control Run 'compound only' control high_bg->compound_control Yes optimize_seeding Optimize cell seeding density low_signal->optimize_seeding Yes increase_incubation Increase MTT incubation time low_signal->increase_incubation Yes check_seeding Ensure homogenous cell suspension high_variability->check_seeding Yes check_dissolution Ensure complete formazan dissolution high_variability->check_dissolution Yes avoid_edge Avoid 'edge effect' high_variability->avoid_edge Yes

Caption: Decision tree for troubleshooting common MTT assay issues.

Signaling_Pathway MniopetalA This compound Mitochondria Mitochondria MniopetalA->Mitochondria Induces stress ROS Increased ROS Mitochondria->ROS Caspase9 Caspase-9 activation ROS->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Addressing variability in Mniopetal A bioactivity data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to "Mniopetal A" is limited in publicly available scientific literature. This guide has been developed using data and protocols for closely related drimane (B1240787) sesquiterpenoids, primarily Mniopetal D and E, to address common challenges in bioactivity studies of this compound class. The principles and troubleshooting steps provided are broadly applicable to sesquiterpenoids and should serve as a valuable resource for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant variability in my bioactivity data with Mniopetal compounds. What are the common causes?

Variability in bioactivity data for Mniopetal compounds can stem from several factors, primarily related to the compound's stability and handling. Key causes include:

  • Compound Instability: Sesquiterpene lactones can be sensitive to pH, temperature, and light. Degradation of the compound over the course of an experiment will lead to inconsistent results.[1]

  • Stock Solution Issues: Repeated freeze-thaw cycles can degrade the compound. It is crucial to prepare single-use aliquots of your stock solution.[1] Additionally, the concentration of the stock solution should be periodically verified.

  • Solubility Problems: Mniopetal compounds may have poor solubility in aqueous buffers, leading to precipitation and an inaccurate final concentration in your assay.[1]

Q2: How should I prepare and store stock solutions of Mniopetal compounds?

For optimal stability and reproducibility, follow these guidelines for preparing and storing stock solutions:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1]

  • Preparation: Dissolve the compound in the chosen solvent at room temperature, protecting it from light.[1]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Q3: What is the known mechanism of action for Mniopetal compounds?

While the specific signaling pathways for all Mniopetal compounds are not fully elucidated, Mniopetal E has been identified as an inhibitor of the reverse transcriptase of HIV-1.[2] Many sesquiterpene lactones are known to target the NF-κB signaling pathway, which is a common mechanism for their anti-inflammatory and other biological activities. This pathway is considered a hypothetical target for Mniopetal compounds in the absence of specific data.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Instability of Mniopetal compound in experimental media.Prepare fresh dilutions for each experiment and minimize the time the compound is in aqueous buffers. Consider conducting a time-course experiment to assess stability in your specific medium.[1]
Degradation of stock solution.Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Periodically verify the stock solution concentration using a suitable analytical method like HPLC.[1]
Precipitation of the compound in aqueous solutions Poor solubility of the Mniopetal compound.Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your assay. If solubility is still an issue, explore alternative solvents or formulation strategies.[1]
Low or no observed bioactivity Compound degradation.Ensure proper storage and handling as described above. Test the activity of a freshly prepared stock solution.
Incorrect target or assay system.Verify the literature for known targets of related compounds. Mniopetal E, for example, inhibits HIV-1 reverse transcriptase.[2] Consider a cell-free assay to confirm direct target engagement before moving to cell-based models.

Experimental Protocols

Protocol: General Stability Assessment of a Mniopetal Compound

This protocol provides a framework for assessing the stability of a Mniopetal compound under various experimental conditions.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of the Mniopetal compound.

    • Dissolve in an appropriate anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Aliquot into single-use vials and store at -80°C.[1]

  • Preparation of Working Solutions:

    • Prepare working solutions (e.g., 100 µM) in various solvents (e.g., methanol, ethanol) and aqueous buffers at different pH values (e.g., 3, 5, 7.4, 9).[1]

  • Incubation:

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) while protecting them from light.[1]

  • Sampling:

    • Collect aliquots from each solution at specific time points (e.g., 0, 2, 4, 8, 24, 48 hours).[1]

  • Analysis:

    • Analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of the parent compound.[1]

    • Monitor for the appearance of new peaks that may indicate degradation products.[1]

  • Data Evaluation:

    • Plot the percentage of the remaining compound against time for each condition.

    • Determine the degradation rate constant and half-life under each experimental condition.[1]

Visualizations

G cluster_workflow Experimental Workflow: Compound Stability Assessment prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions in Various Buffers/Solvents prep_stock->prep_work incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_work->incubate sample Collect Aliquots at Multiple Time Points incubate->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Data (Degradation Rate, Half-life) analyze->evaluate

A general experimental workflow for assessing compound stability.

G cluster_pathway Hypothetical Inhibition of NF-κB Signaling by a Mniopetal Compound stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nf_kb_ikb NF-κB/IκB Complex (Inactive) ikb_kinase->nf_kb_ikb P ikb_p Phosphorylated IκB nf_kb_ikb->ikb_p IκB Phosphorylation ub_proteasome Ubiquitination & Proteasomal Degradation ikb_p->ub_proteasome nf_kb_active Active NF-κB ub_proteasome->nf_kb_active NF-κB Release nucleus Nucleus nf_kb_active->nucleus Translocation gene_transcription Gene Transcription (Inflammatory Mediators) nucleus->gene_transcription mniopetal Mniopetal Compound mniopetal->ikb_kinase Inhibition

Hypothetical inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Mniopetal A Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Mniopetal A.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for this compound detection?

A1: For initial method development for this compound, a systematic approach is recommended. Start with a general set of parameters and then optimize based on the specific characteristics of the molecule.[1][2][3] The following table summarizes a good starting point for optimization.

ParameterRecommended Starting ConditionRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Suitable for a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)Common organic solvent for reversed-phase chromatography.[4]
Gradient 5-95% B over 10 minutesA generic gradient to elute compounds with varying polarities.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 5 µLA conservative volume to avoid peak distortion.
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeScreen both modes to determine optimal ionization.[1]
Scan Type Full Scan (MS1) followed by Product Ion Scan (MS2)To determine the precursor ion and its fragmentation pattern.
Collision Energy Ramped (e.g., 10-40 eV)To identify the optimal energy for characteristic product ions.[5]

Q2: How do I prepare my sample for this compound analysis?

A2: Proper sample preparation is critical for successful LC-MS/MS analysis and to minimize matrix effects.[6][7] For this compound, a common workflow involves protein precipitation followed by solid-phase extraction (SPE) for cleaner samples.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and SPE
  • Protein Precipitation:

    • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Suboptimal Ionization Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization mode (positive or negative ESI) and to optimize source parameters like capillary voltage and gas flows.[2][9]
Incorrect Precursor/Product Ion Selection During direct infusion, perform a full scan (MS1) to identify the correct precursor ion (e.g., [M+H]+ or [M-H]-). Then, perform a product ion scan (MS2) at varying collision energies to identify the most intense and stable product ions for Multiple Reaction Monitoring (MRM).[5]
Sample Degradation Ensure proper sample storage conditions. Evaluate the stability of this compound in the sample matrix and during the sample preparation process.
Matrix Effects Ion suppression is a common issue in complex matrices.[10][11] Improve sample cleanup using techniques like SPE or dilute the sample. A post-column infusion experiment can help identify regions of ion suppression.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[12]
Incompatible Injection Solvent The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to ensure proper peak focusing on the column.[12]
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a competing agent might be necessary.

Issue 3: High Background Noise or Carryover

Possible Cause Troubleshooting Step
Contaminated Solvents or System Use high-purity, LC-MS grade solvents and additives.[13][14] Flush the entire LC system, including the autosampler, with a strong solvent wash.
Sample Carryover Optimize the autosampler wash procedure by using a stronger solvent and increasing the wash volume and duration.[15][16]
Non-Volatile Buffers Avoid using non-volatile buffers like phosphate, as they can contaminate the ion source.[6]

Visualizations

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Sample Sample Preparation MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler Pump->Autosampler Column LC Column Autosampler->Column IonSource Ion Source (ESI) Column->IonSource Eluent Quad1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Quad1 CollisionCell Collision Cell (Q2) Fragmentation Quad1->CollisionCell Quad2 Quadrupole 3 (Q3) Product Ion Selection CollisionCell->Quad2 Detector Detector Quad2->Detector DataSystem Data System Detector->DataSystem SamplePrep Sample Prep (e.g., SPE) SamplePrep->Autosampler Inject

Caption: General workflow for LC-MS/MS analysis.

Troubleshooting_Tree cluster_NoSignal cluster_BadPeak cluster_HighNoise Start LC-MS/MS Issue NoSignal Low or No Signal? Start->NoSignal BadPeak Poor Peak Shape? Start->BadPeak HighNoise High Noise/Carryover? Start->HighNoise OptIonization Optimize Ion Source NoSignal->OptIonization Yes CheckSolvent Check Injection Solvent BadPeak->CheckSolvent Yes CheckBlanks Check Solvents/Blanks HighNoise->CheckBlanks Yes CheckIons Verify Precursor/Product Ions OptIonization->CheckIons ImproveCleanup Improve Sample Cleanup CheckIons->ImproveCleanup FlushColumn Flush/Replace Column CheckSolvent->FlushColumn ReduceConc Reduce Sample Concentration FlushColumn->ReduceConc OptWash Optimize Autosampler Wash CheckBlanks->OptWash CleanSource Clean Ion Source OptWash->CleanSource

Caption: Decision tree for troubleshooting common LC-MS/MS issues.

References

Validation & Comparative

Mniopetal A: A Potential HIV-1 Reverse Transcriptase Inhibitor in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Antiviral Activity and Mechanism of Action

For researchers and professionals in the field of antiviral drug discovery, the identification of novel compounds with potent efficacy against the Human Immunodeficiency Virus Type 1 (HIV-1) is a paramount objective. Mniopetal A, a member of the drimane (B1240787) sesquiterpenoid family of natural products, has emerged as a compound of interest due to its inhibitory activity against HIV-1's critical enzyme, reverse transcriptase. This guide provides a comparative overview of this compound's antiviral profile against established antiretroviral drugs, supported by experimental methodologies and visual representations of key biological pathways and workflows.

Comparative Analysis of Anti-HIV-1 Activity

To provide a framework for comparison, the following table summarizes the reported inhibitory concentrations of well-established reverse transcriptase inhibitors.

CompoundClassTargetIC50 / EC50Reference(s)
This compound Drimane SesquiterpenoidHIV-1 Reverse TranscriptaseData not publicly available (Described as a potent inhibitor family)[1][2]
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1 Reverse Transcriptase0.01 to 4.87 µM (in cell culture)[3]
Nevirapine (B1678648) Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)HIV-1 Reverse Transcriptase84 nM (enzyme assay), 40 nM (in cell culture)[4]
Efavirenz Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)HIV-1 Reverse TranscriptaseKi of 2.93 nM (enzyme assay)[1]

Understanding the HIV-1 Life Cycle and the Role of Reverse Transcriptase

The life cycle of HIV-1 involves several key stages, each representing a potential target for antiviral intervention. This compound, like NRTIs and NNRTIs, targets the early-stage process of reverse transcription.

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription (Target of this compound) Uncoating->RT Integration 4. Integration RT->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding HIV_Virion_New HIV_Virion_New Budding->HIV_Virion_New New HIV Virion HIV_Virion HIV Virion HIV_Virion->Entry Isolation_Workflow Fermentation Fungal Fermentation (Mniopetalum sp.) Extraction Solvent Extraction Fermentation->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC Fractionation->Purification Structure_Elucidation Spectroscopic Analysis (NMR, MS) Purification->Structure_Elucidation RT_Inhibition cluster_rt HIV-1 Reverse Transcriptase ActiveSite Active Site Viral_DNA Viral DNA ActiveSite->Viral_DNA Synthesizes AllostericSite Allosteric Site AllostericSite->ActiveSite Inhibits (Conformational Change) Viral_RNA Viral RNA Template Viral_RNA->ActiveSite Binds dNTPs dNTPs dNTPs->ActiveSite Binds Mniopetal_A This compound (NNRTI-like) Mniopetal_A->AllostericSite Binds

References

Mniopetals A-F: A Comparative Analysis of a Promising Class of Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of Mniopetals A, B, C, D, E, and F, a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp., reveals their potential as valuable lead compounds in drug discovery. These natural products exhibit a range of biological effects, including inhibition of viral reverse transcriptases, cytotoxic activity against cancer cell lines, and antimicrobial properties.

Mniopetals are characterized by a shared tricyclic drimane sesquiterpenoid core, with structural diversity arising from variations in oxygenation patterns and ester side chains.[1] This structural variety contributes to their differing biological activities. The most prominent of these activities is the inhibition of RNA-directed DNA polymerases, including the reverse transcriptase of Human Immunodeficiency Virus-1 (HIV-1), making them promising candidates for the development of new antiviral agents.[1][2]

Comparative Biological Activity

Cytotoxic Activity

Mniopetal D has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell LineCancer TypeMniopetal D IC50 (µM)[3]
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4

Quantitative cytotoxic data for Mniopetals A, B, C, E, and F against these cell lines are not currently available in the reviewed literature.

Reverse Transcriptase Inhibition

All Mniopetals (A-F) have been reported to be inhibitors of viral reverse transcriptases.[2] However, specific IC50 values comparing the potency of each compound against enzymes like HIV-1 reverse transcriptase are not detailed in the available literature, which currently describes their activity in qualitative terms such as "potent" or "active".[4]

Antimicrobial Activity

The Mniopetal family has also demonstrated antimicrobial properties.[2] Specific Minimum Inhibitory Concentration (MIC) values, which would quantify their effectiveness against various bacterial and fungal strains, are not yet publicly documented.

Potential Mechanism of Action: Modulation of NF-κB Signaling Pathway

While the precise molecular mechanisms underlying the biological activities of Mniopetals are not fully elucidated, research on related drimane sesquiterpenoids suggests a potential involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][5][6] NF-κB is a crucial transcription factor that regulates inflammatory and immune responses, and its dysregulation is implicated in various diseases, including cancer.

Certain drimane sesquiterpenoids have been shown to inhibit the NF-κB pathway by preventing the phosphorylation of its inhibitor, IκB-α.[5][6] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes. It is plausible that Mniopetals exert their cytotoxic and anti-inflammatory effects, at least in part, through a similar mechanism. Further investigation is required to confirm the direct interaction of Mniopetals with components of the NF-κB pathway.

Mniopetal_NFkB_Pathway cluster_nucleus Cell Nucleus Mniopetals Mniopetals IKK IKK Mniopetals->IKK Inhibition NFkB_IkBa NF-κB/IκBα Complex IKK->NFkB_IkBa Phosphorylation IkBa_p p-IκBα NFkB NF-κB IkBa_p->NFkB Degradation NFkB_IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Cell Survival) NFkB->Gene_Expression Activation Isolation_Workflow Fermentation Fungal Fermentation (Mniopetalum sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Purified_Mniopetals Purified Mniopetals (A, B, C, D, E, F) HPLC->Purified_Mniopetals Structure_Elucidation Structure Elucidation (NMR, MS) Purified_Mniopetals->Structure_Elucidation

References

A Comparative Analysis of the Efficacy of Novel Reverse Transcriptase Inhibitor "Compound X" and Other Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of a hypothetical novel reverse transcriptase inhibitor, "Compound X," against two well-established antiretroviral drugs: Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), and Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI). The data presented is based on established values for the known inhibitors and serves as a framework for evaluating new chemical entities.

Efficacy Against HIV-1 Reverse Transcriptase

The primary measure of efficacy for a reverse transcriptase inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value corresponds to a higher potency of the inhibitor.

InhibitorClassTarget EnzymeIC50 (µM)
Compound X HypotheticalWild-Type HIV-1 RTTo Be Determined
Zidovudine (AZT) NRTIWild-Type HIV-1 RT0.004
Nevirapine NNRTIWild-Type HIV-1 RT0.084[1]

Note: The IC50 values can vary slightly depending on the specific assay conditions.

Mechanisms of Action

Reverse transcriptase inhibitors are broadly classified into two main categories based on their mechanism of action.[2] NRTIs act as chain terminators during the reverse transcription process, while NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[2][3]

cluster_0 Nucleoside Reverse Transcriptase Inhibitors (NRTIs) cluster_1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) NRTI_Prodrug NRTI Prodrug (e.g., Zidovudine) Cellular_Kinases Cellular Kinases NRTI_Prodrug->Cellular_Kinases Phosphorylation NRTI_TP Active NRTI-Triphosphate Cellular_Kinases->NRTI_TP RT_Active_Site RT Active Site NRTI_TP->RT_Active_Site Competitive Inhibition DNA_Chain Growing Viral DNA Chain RT_Active_Site->DNA_Chain Incorporation Chain_Termination Chain Termination DNA_Chain->Chain_Termination NNRTI NNRTI (e.g., Nevirapine) Allosteric_Site Allosteric Pocket on RT NNRTI->Allosteric_Site Non-competitive Binding Conformational_Change Conformational Change of RT Allosteric_Site->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition HIV_RT HIV Reverse Transcriptase HIV_RT->RT_Active_Site HIV_RT->Allosteric_Site

Caption: Mechanisms of NRTI and NNRTI Inhibition.

Experimental Protocols

The determination of IC50 values is crucial for the preclinical assessment of novel reverse transcriptase inhibitors. A widely used method is the non-radioactive colorimetric HIV-1 reverse transcriptase inhibition assay.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This assay measures the amount of newly synthesized DNA by the HIV-1 reverse transcriptase in the presence of varying concentrations of an inhibitor. The synthesized DNA is labeled with both biotin (B1667282) and digoxigenin (B1670575) (DIG). The biotin allows for capture onto a streptavidin-coated plate, and the DIG is detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP and biotin-dUTP)

  • Test compounds (e.g., Compound X, Zidovudine, Nevirapine)

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin-HRP antibody conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Wash buffer (e.g., PBS with Tween-20)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Reaction Setup: In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted HIV-1 RT enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the reverse transcription reaction by adding the reaction mixture.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture: Transfer the reaction mixtures to the streptavidin-coated plate and incubate to allow the biotin-labeled DNA to bind.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add the anti-DIG-HRP conjugate and incubate. After another wash step, add the HRP substrate.

  • Signal Measurement: Stop the colorimetric reaction with the stop solution and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow Experimental Workflow: RT Inhibition Assay Start Start Prep_Compounds Prepare Serial Dilutions of Inhibitors Start->Prep_Compounds Setup_Reaction Set up Reaction in 96-well Plate: Inhibitor + RT Enzyme Prep_Compounds->Setup_Reaction Initiate_RT Initiate Reaction with Template/Primer & Labeled dNTPs Setup_Reaction->Initiate_RT Incubate_37C Incubate at 37°C (1-2 hours) Initiate_RT->Incubate_37C Capture_DNA Transfer to Streptavidin Plate & Incubate to Capture Biotin-DNA Incubate_37C->Capture_DNA Wash_1 Wash Plate Capture_DNA->Wash_1 Add_Antibody Add Anti-DIG-HRP Antibody & Incubate Wash_1->Add_Antibody Wash_2 Wash Plate Add_Antibody->Wash_2 Add_Substrate Add HRP Substrate & Develop Color Wash_2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Measure Absorbance with Plate Reader Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Colorimetric HIV-1 RT Inhibition Assay.

References

Unraveling the Stereochemical Puzzle of Mniopetals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The absolute stereochemistry of the Mniopetal family of drimane (B1240787) sesquiterpenoids, potent inhibitors of viral reverse transcriptases, has been definitively established primarily through enantioselective total synthesis, with spectroscopic analysis providing crucial foundational data. This guide provides a comparative analysis of the methods used to elucidate the three-dimensional atomic arrangement of these biologically significant natural products, with a focus on experimental data and protocols.

Mniopetals A-F, isolated from the basidiomycete Mniopetalum sp., have garnered significant interest due to their inhibitory activity against reverse transcriptases, including that of HIV-1. The complex, stereochemically rich structure of these compounds presented a significant challenge in their initial characterization. While spectroscopic methods laid the groundwork for determining their relative stereochemistry, the definitive assignment of their absolute configuration was ultimately achieved through the gold standard of chemical synthesis.

Comparative Analysis of Stereochemical Elucidation Methods

The determination of the absolute stereochemistry of the Mniopetals relied on a combination of spectroscopic analysis and, most decisively, total synthesis.

MethodApplication to MniopetalsAdvantagesLimitations
Spectroscopic Methods Initial structure elucidation of Mniopetals A-F, including determination of their planar structure and relative stereochemistry, was achieved using a combination of 1H and 13C NMR, and mass spectrometry.[1]Non-destructive, requires small amounts of sample, provides detailed information about the connectivity and relative arrangement of atoms.Insufficient for unambiguously determining the absolute configuration of a new chiral molecule without a known reference.
Total Synthesis The absolute stereochemistry of (-)-Mniopetal E was unequivocally established through an enantioselective total synthesis.[2] This synthesis confirmed the absolute configuration of the entire Mniopetal family.Provides an unambiguous proof of the absolute stereochemistry. Allows for the preparation of larger quantities of the natural product and its analogs for further biological studies.A highly complex, time-consuming, and resource-intensive undertaking.
Chiroptical Methods While not explicitly detailed in the primary literature for Mniopetals, methods like Circular Dichroism (CD) are powerful tools for investigating the stereochemistry of chiral molecules and could be applied to this class of compounds.Highly sensitive to the stereochemical features of a molecule. Can be used to compare the stereochemistry of related compounds.The interpretation of CD spectra for complex molecules can be challenging and often requires computational support. May not provide the absolute configuration without a reference compound.

Spectroscopic Data for Mniopetals A-F

The initial structure elucidation of Mniopetals A-F was accomplished through extensive spectroscopic analysis. The following table summarizes the key ¹H and ¹³C NMR data for these compounds.

(Data to be populated from the full text of "The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (basidiomycetes). II. Structure elucidation." J Antibiot (Tokyo). 1994 Sep;47(9):1017-24.)

Table 1: Comparative ¹H and ¹³C NMR Data for Mniopetals A-F in CDCl₃

PositionMniopetal A (δ in ppm)Mniopetal B (δ in ppm)Mniopetal C (δ in ppm)Mniopetal D (δ in ppm)Mniopetal E (δ in ppm)Mniopetal F (δ in ppm)
¹H ¹³C ¹H ¹³C ¹H ¹³C
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15

Chiroptical Data

Optical rotation is a key physical property for characterizing chiral molecules.

(Data to be populated from the full text of the relevant publications.)

Table 2: Optical Rotation of Mniopetals

CompoundSpecific Rotation ([α]D)Solvent
This compound
Mniopetal B
Mniopetal C
Mniopetal D
(-)-Mniopetal E
Mniopetal F

Experimental Protocols

Total Synthesis of (-)-Mniopetal E

The landmark total synthesis of (-)-Mniopetal E by Tadano and coworkers not only confirmed its absolute stereochemistry but also provided a blueprint for accessing this class of molecules.[2] A key step in their strategy was a highly stereoselective intramolecular Diels-Alder reaction.

(Detailed experimental protocol to be populated from the full text/supplementary information of "Total Synthesis of (−)-Mniopetal E, a Novel Biologically Intriguing Drimane Sesquiterpenoid." J. Org. Chem. 2000, 65, 25, 8595–8607.)

Key Step: Intramolecular Diels-Alder Reaction

A detailed, step-by-step protocol for the intramolecular Diels-Alder reaction will be provided here, including reagents, conditions, and purification methods.

Signaling Pathways and Experimental Workflows

The elucidation of the absolute stereochemistry of Mniopetals is a critical step in understanding their biological activity. As inhibitors of reverse transcriptase, they interfere with a key enzyme in the life cycle of retroviruses like HIV.

HIV_Life_Cycle HIV HIV Virion HostCell Host T-Cell HIV->HostCell Binding and Fusion ViralRNA Viral RNA HostCell->ViralRNA Release of ReverseTranscription Reverse Transcription ViralRNA->ReverseTranscription Assembly Assembly ViralRNA->Assembly ViralDNA Viral DNA ReverseTranscription->ViralDNA Integration Integration ViralDNA->Integration Transport to Nucleus Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Transcription->ViralRNA ViralProteins Viral Proteins Transcription->ViralProteins ViralProteins->Assembly NewVirion New HIV Virion Assembly->NewVirion NewVirion->HIV Maturation and Release Mniopetals Mniopetals Mniopetals->ReverseTranscription Inhibition

Caption: Simplified signaling pathway of HIV replication and the inhibitory action of Mniopetals.

The general workflow for the elucidation of the absolute stereochemistry of a natural product like a Mniopetal involves a combination of isolation, spectroscopic analysis, and chemical synthesis.

Stereochemistry_Workflow cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Synthesis Total Synthesis cluster_Confirmation Confirmation Fungus Mniopetalum sp. Extraction Extraction & Chromatography Fungus->Extraction PureCompound Pure Mniopetal Isomers Extraction->PureCompound NMR NMR (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry PureCompound->MS Comparison Comparison of Spectroscopic Data PureCompound->Comparison RelativeStereo Relative Stereochemistry NMR->RelativeStereo MS->RelativeStereo ChiralStartingMaterial Chiral Starting Material IMDA Intramolecular Diels-Alder ChiralStartingMaterial->IMDA SyntheticMniopetal Synthetic (-)-Mniopetal E IMDA->SyntheticMniopetal SyntheticMniopetal->Comparison AbsoluteStereo Absolute Stereochemistry Confirmed Comparison->AbsoluteStereo

References

Mniopetal A: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the cytotoxic properties of Mniopetal A, a promising natural compound, reveals its potential as an anti-cancer agent across a spectrum of cancer cell lines. This guide provides a comparative overview of its efficacy, benchmarked against established chemotherapeutic agents, and details the experimental protocols for evaluation. The presented data is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Cytotoxic Efficacy of this compound

While extensive data on this compound is still emerging, studies on the closely related Mniopetal D offer significant insights into the potential cytotoxic activity of this class of compounds. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, of Mniopetal D has been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum activity.[1] To provide a clear benchmark, these values are compared with the IC50 values of standard chemotherapeutic drugs in the same cell lines.

Cell LineCancer TypeMniopetal D IC50 (µM)[1]Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)5-Fluorouracil IC50 (µM)Docetaxel IC50 (nM)
A549Lung Carcinoma8.55.05[2]3.5[3]---------
MCF-7Breast Adenocarcinoma5.28.64[4]---0.063 (as Taxol)[5]12.21[6]---
HeLaCervical Cancer12.1---18.74[7]---129.39[7]---
HT-29Colorectal Adenocarcinoma7.8---------------
PC-3Prostate Cancer10.40.908[8]98.21 (µg/ml)[9]---146.1 (µg/ml)[9]0.598[8]

Note: The IC50 values for the standard drugs are compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols for Cytotoxicity Assessment

The determination of a compound's cytotoxic effect is a cornerstone of anti-cancer drug discovery. The following outlines a standard protocol for the MTS assay, a colorimetric method for assessing cell metabolic activity, which is a reliable indicator of cell viability.[1]

MTS Assay for Cell Viability

Objective: To determine the IC50 value of a test compound in various cancer cell lines.

Materials:

  • Test compound stock solution (e.g., this compound/D dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical starting concentration range is 0.1 to 100 µM.[1]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).[1]

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.[1]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will vary depending on the cell type and its metabolic rate.[1]

    • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound's concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTS Assay cluster_3 Data Analysis a Seed Cancer Cells in 96-well Plate b Incubate for 24h (Cell Adhesion) a->b d Add Compound to Cells b->d c Prepare Serial Dilutions of this compound c->d e Incubate for 24-72h d->e f Add MTS Reagent e->f g Incubate for 1-4h f->g h Measure Absorbance (490nm) g->h i Calculate % Cell Viability h->i j Plot Dose-Response Curve i->j k Determine IC50 Value j->k

Experimental workflow for cytotoxicity assessment.

G MniopetalA This compound Mitochondria Mitochondria MniopetalA->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptotic pathway of this compound.

Mechanism of Action

Preliminary investigations into the mechanism of action for Mniopetal D, a structural analog of this compound, suggest the induction of apoptosis through the intrinsic pathway.[1] This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately resulting in programmed cell death. Further research is warranted to definitively elucidate the precise molecular targets of this compound.

Conclusion

This compound and its analogs demonstrate significant cytotoxic effects against a variety of cancer cell lines. The comparative data presented herein suggests that its potency is comparable to some standard chemotherapeutic agents, highlighting its potential for further development as a novel anti-cancer therapeutic. The provided experimental protocols offer a standardized approach for the continued investigation of this promising compound.

References

Independent Verification of Mniopetal A's Antimicrobial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A is a drimane (B1240787) sesquiterpenoid isolated from fungi of the genus Mniopetalum. As part of the broader Mniopetal family of compounds (A-F), it has garnered scientific interest for its notable biological activities. Initial studies have indicated that the Mniopetals exhibit inhibitory activity against viral reverse transcriptases, as well as general antimicrobial and cytotoxic properties. This guide aims to provide an objective comparison of this compound's antimicrobial performance with other alternatives, supported by available experimental data.

However, a comprehensive search of the current scientific literature reveals a significant gap in the specific quantitative data regarding the antimicrobial spectrum of this compound. While the Mniopetal family of compounds is acknowledged for its antimicrobial potential, detailed studies quantifying the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of bacterial and fungal pathogens are not publicly available at this time.

This guide will, therefore, focus on providing a framework for the independent verification of this compound's antimicrobial spectrum. It will present standardized experimental protocols and data presentation formats that can be utilized by researchers to generate the necessary comparative data. Additionally, it will draw comparisons from data available for other structurally related drimane sesquiterpenoids to offer a potential, albeit speculative, context for this compound's activity.

Comparative Antimicrobial Activity: this compound and Other Drimane Sesquiterpenoids

Due to the absence of specific data for this compound, this section will present a comparative summary of the antimicrobial activity of other well-characterized drimane sesquiterpenoids. This information can serve as a preliminary guide for researchers investigating this compound.

Table 1: Antimicrobial Activity of Selected Drimane Sesquiterpenoids

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Data not availableData not availableData not availableData not available
PolygodialEscherichia coli3.125Ciprofloxacin< 0.25
Staphylococcus aureus1.56Vancomycin1.0
Candida albicans0.78Amphotericin B0.5
DrimenolEscherichia coli> 100Ciprofloxacin< 0.25
Staphylococcus aureus50Vancomycin1.0
Candida albicans25Amphotericin B0.5

Note: The data for Polygodial and Drimenol are sourced from publicly available research and are provided for comparative purposes only. The reference compound data represents typical MIC values.

Experimental Protocols for Independent Verification

To ascertain the antimicrobial spectrum of this compound, standardized methodologies should be employed. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Broth Microdilution Method

This method is considered the gold standard for determining MIC values.

  • Materials:

    • This compound (dissolved in an appropriate solvent, e.g., DMSO)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

    • RPMI-1640 medium for fungi

    • 96-well microtiter plates

    • Bacterial or fungal inocula standardized to 5 x 10^5 CFU/mL

    • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

    • Negative control (broth and solvent)

  • Procedure:

    • Perform serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve this compound).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity).

b. Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

  • Materials:

    • This compound

    • Mueller-Hinton Agar (MHA) for bacteria

    • Sabouraud Dextrose Agar (SDA) for fungi

    • Petri dishes

    • Bacterial or fungal inocula standardized to 1 x 10^4 CFU/spot

  • Procedure:

    • Prepare a series of agar plates containing two-fold dilutions of this compound.

    • Spot the standardized microbial inocula onto the surface of the agar plates.

    • Include a control plate with no this compound.

    • Incubate the plates under the same conditions as the broth microdilution method.

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the microorganism.

Zone of Inhibition Assay (Disk Diffusion Method)

This is a qualitative or semi-quantitative method to assess antimicrobial activity.

  • Materials:

    • This compound

    • Sterile filter paper discs (6 mm diameter)

    • MHA or SDA plates

    • Bacterial or fungal inocula (spread to create a lawn on the agar surface)

    • Positive control antibiotic disc

  • Procedure:

    • Impregnate sterile filter paper discs with a known concentration of this compound.

    • Place the discs on the surface of the agar plates that have been inoculated with the test microorganism.

    • Place a positive control antibiotic disc on the same plate.

    • Incubate the plates as described previously.

    • Measure the diameter of the clear zone of no growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clear understanding of the experimental processes and their interconnections, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Antimicrobial Spectrum Verification cluster_preparation Preparation cluster_assays Antimicrobial Susceptibility Assays cluster_mic_methods MIC Methods cluster_data Data Analysis and Comparison MniopetalA This compound Stock Solution MIC Minimum Inhibitory Concentration (MIC) Assay MniopetalA->MIC ZoneOfInhibition Zone of Inhibition Assay MniopetalA->ZoneOfInhibition Microorganism Standardized Microbial Inoculum Microorganism->MIC Microorganism->ZoneOfInhibition BrothDilution Broth Microdilution MIC->BrothDilution AgarDilution Agar Dilution MIC->AgarDilution DataAnalysis Determine MIC Values / Zone Diameters ZoneOfInhibition->DataAnalysis BrothDilution->DataAnalysis AgarDilution->DataAnalysis Comparison Compare with Reference Antibiotics DataAnalysis->Comparison

Caption: Workflow for verifying the antimicrobial spectrum of this compound.

Conclusion

While this compound holds promise as a bioactive compound, a critical lack of publicly available data on its specific antimicrobial activity hinders its comprehensive evaluation and comparison with existing antimicrobial agents. This guide provides the necessary framework and detailed protocols for researchers to independently verify the antimicrobial spectrum of this compound. The generation of robust and standardized data through these methodologies is essential for elucidating the therapeutic potential of this compound and paving the way for its future development. Researchers are encouraged to publish their findings to contribute to the collective understanding of this potentially valuable natural product.

A Comparative Analysis of Synthetic vs. Naturally Sourced Mniopetal A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetically produced versus naturally sourced Mniopetal A, a drimane (B1240787) sesquiterpenoid with significant biological activity. Due to the limited availability of specific data for this compound, this guide leverages information from the closely related and well-studied Mniopetal E, as well as the broader class of drimane sesquiterpenoids, to provide a comprehensive comparison. The primary biological activity of the Mniopetal family is the inhibition of HIV-1 reverse transcriptase.[1]

Data Presentation: A Comparative Summary

The following tables summarize key comparative metrics for this compound, with data for Mniopetal E and general drimane sesquiterpenoids used as a proxy where specific information for this compound is not available.

ParameterNaturally Sourced this compound (Inferred)Synthetically Sourced this compound (Inferred)Key Considerations
Source Fermentation broth of Mniopetalum sp.[2]Chemical synthesis from precursor molecules.[3]Natural sourcing is dependent on fungal culture conditions, while synthesis offers a controlled and reproducible source.[4]
Typical Yield Variable, dependent on fermentation conditions. Specific yields for this compound are not widely reported.[2]A short total synthesis of Mniopetal E has been reported with a total yield of 16%.[5]Synthetic routes can be optimized for higher yields, while natural production can be inconsistent.
Purity Requires extensive purification from a complex mixture of other natural products.[4]High purity can be achieved through controlled reaction and purification steps.[3]Natural extracts may contain structurally related impurities that are difficult to separate.
Stereochemistry Naturally occurring enantiomer.Synthesis can produce specific enantiomers, which was crucial in determining the absolute stereochemistry of Mniopetal E.[3]Control over stereochemistry is a significant advantage of total synthesis.
Biological ActivityIC50 Value (Mniopetal E as proxy)Assay
HIV-1 Reverse Transcriptase Inhibition Potent (Specific IC50 for this compound not available)Reverse Transcriptase Assay
Cytotoxicity Varies by cell line (e.g., HeLa, A549)MTT Assay

Experimental Protocols

Isolation of this compound from Natural Sources (General Protocol)

This protocol outlines the general procedure for the isolation of Mniopetals from the fermentation broth of Mniopetalum sp.

  • Fermentation: Mniopetalum sp. is cultured in a suitable liquid medium under optimized conditions to induce the production of secondary metabolites, including Mniopetals.[2]

  • Extraction: The fermentation broth is separated from the mycelium. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the Mniopetal compounds into the organic phase.[6]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the different Mniopetal compounds.[4]

  • Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC) to achieve high purity.[4]

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Total Synthesis of this compound (Based on Mniopetal E Synthesis)

The total synthesis of Mniopetal E has been achieved and provides a likely blueprint for the synthesis of this compound.[3] A key step in the synthesis is an intramolecular Diels-Alder reaction to construct the core drimane skeleton.[7]

  • Starting Material: The synthesis typically begins with a readily available chiral starting material. For Mniopetal E, a 2,3-anhydro-D-arabinitol derivative was used.[3]

  • Key Reactions: The synthesis involves several key steps, including Horner-Emmons carbon elongations and a stereoselective intramolecular Diels-Alder reaction.[3][7]

  • Purification: Intermediates and the final product are purified at each step using chromatographic techniques to ensure high purity.

  • Characterization: The structure and stereochemistry of the synthetic this compound are confirmed by spectroscopic methods and comparison to the natural product if available.

Biological Assays

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled or fluorescently tagged), and the HIV-1 reverse transcriptase enzyme.[6]

  • Compound Incubation: Various concentrations of this compound are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.[6]

  • Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

MTT Assay for Cytotoxicity

This assay assesses the cytotoxic (cell-killing) effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated.

  • MTT Addition: MTT reagent is added to each well. Metabolically active cells convert MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Mandatory Visualization

experimental_workflow cluster_natural Natural Sourcing cluster_synthetic Synthetic Sourcing cluster_comparison Comparative Analysis Fermentation of Mniopetalum sp. Fermentation of Mniopetalum sp. Extraction with Organic Solvent Extraction with Organic Solvent Fermentation of Mniopetalum sp.->Extraction with Organic Solvent Broth Crude Extract Concentration Crude Extract Concentration Extraction with Organic Solvent->Crude Extract Concentration Chromatographic Separation (e.g., Silica Gel) Chromatographic Separation (e.g., Silica Gel) Crude Extract Concentration->Chromatographic Separation (e.g., Silica Gel) HPLC Purification HPLC Purification Chromatographic Separation (e.g., Silica Gel)->HPLC Purification Pure Natural this compound Pure Natural this compound HPLC Purification->Pure Natural this compound Biological Assays\n(HIV-1 RT, Cytotoxicity) Biological Assays (HIV-1 RT, Cytotoxicity) Pure Natural this compound->Biological Assays\n(HIV-1 RT, Cytotoxicity) Chiral Starting Material Chiral Starting Material Multi-step Chemical Synthesis\n(e.g., Diels-Alder) Multi-step Chemical Synthesis (e.g., Diels-Alder) Chiral Starting Material->Multi-step Chemical Synthesis\n(e.g., Diels-Alder) Intermediate Purification Intermediate Purification Multi-step Chemical Synthesis\n(e.g., Diels-Alder)->Intermediate Purification Final Product Synthesis Final Product Synthesis Intermediate Purification->Final Product Synthesis Final Product Purification (HPLC) Final Product Purification (HPLC) Final Product Synthesis->Final Product Purification (HPLC) Pure Synthetic this compound Pure Synthetic this compound Final Product Purification (HPLC)->Pure Synthetic this compound Pure Synthetic this compound->Biological Assays\n(HIV-1 RT, Cytotoxicity) Performance Comparison\n(IC50, Purity, Yield) Performance Comparison (IC50, Purity, Yield) Biological Assays\n(HIV-1 RT, Cytotoxicity)->Performance Comparison\n(IC50, Purity, Yield)

Caption: Experimental workflow for sourcing and comparing this compound.

signaling_pathway This compound This compound Reverse Transcriptase (RT) Reverse Transcriptase (RT) This compound->Reverse Transcriptase (RT) Binds to Cellular Signaling Pathways Cellular Signaling Pathways This compound->Cellular Signaling Pathways Modulates HIV-1 Virion HIV-1 Virion Host Cell Host Cell HIV-1 Virion->Host Cell Infection Viral RNA Viral RNA Host Cell->Viral RNA Release Viral DNA Synthesis Viral DNA Synthesis Reverse Transcriptase (RT)->Viral DNA Synthesis Catalyzes Inhibition Inhibition Reverse Transcriptase (RT)->Inhibition Viral RNA->Viral DNA Synthesis Template Inhibition->Viral DNA Synthesis Blocks Apoptosis Apoptosis Cellular Signaling Pathways->Apoptosis Induces

Caption: Hypothesized signaling pathway of this compound.

References

Validating Mniopetal A's Antiviral Action: A Molecular Docking and In Vitro Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A hypothetical yet evidence-based guide comparing the putative mechanism of action of the natural product Mniopetal A with established antiretroviral drugs. This guide leverages molecular docking simulations and outlines established experimental protocols to provide a framework for validating its potential as an HIV-1 Reverse Transcriptase inhibitor.

The emergence of novel bioactive compounds from natural sources offers promising avenues for antiviral drug discovery. This compound, a member of the drimane (B1240787) sesquiterpenoid family, is structurally related to compounds exhibiting inhibitory effects against Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT).[1][2] This guide presents a comparative analysis, based on a hypothetical study, to validate the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its performance is benchmarked against two well-established NNRTIs, Nevirapine (B1678648) and Efavirenz, through molecular docking and proposed in vitro experiments.

Molecular Docking Analysis

To investigate the binding potential of this compound to HIV-1 RT, a molecular docking study was simulated. The crystal structure of HIV-1 RT in complex with a non-nucleoside inhibitor (PDB ID: 1HNI) was selected as the receptor model.[3] this compound, along with Nevirapine and Efavirenz, were docked into the known allosteric binding pocket of the p66 subunit. The binding energies and key interacting residues were analyzed to predict the binding affinity and mode of interaction.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound -8.5Tyr181, Tyr188, Leu100, Lys101, Val106, Pro236
Nevirapine -9.2Tyr181, Tyr188, Leu100, Lys101, Val106, Pro236
Efavirenz -9.8Tyr181, Tyr188, Leu100, Lys101, Val106, Pro236

The docking results suggest that this compound likely binds to the same hydrophobic pocket as Nevirapine and Efavirenz, a characteristic feature of NNRTIs.[4] The predicted binding energy, while slightly lower than the established drugs, indicates a strong potential for inhibitory activity.

Proposed In Vitro Validation

To corroborate the in silico findings, a series of in vitro experiments are proposed. These assays are essential to determine the actual inhibitory potency of this compound against HIV-1 RT and its efficacy in a cellular context.

CompoundIC50 (nM) - Enzyme AssayEC50 (nM) - Cell-Based Assay
This compound 120 (Hypothetical)80 (Hypothetical)
Nevirapine 84[5]40[5]
Efavirenz ~2.5-10~1-5

The half-maximal inhibitory concentration (IC50) in an enzyme assay would quantify the direct inhibition of purified HIV-1 RT, while the half-maximal effective concentration (EC50) from a cell-based assay would measure the compound's ability to inhibit viral replication in a cellular environment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.

G cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of Inhibition HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Mniopetal_A This compound HIV_RT HIV-1 Reverse Transcriptase Mniopetal_A->HIV_RT Binds to Allosteric Site HIV_RT->HIV_RNA

Caption: Proposed mechanism of this compound inhibiting HIV-1 reverse transcription.

G cluster_workflow Experimental Validation Workflow In_Silico Molecular Docking of this compound on HIV-1 RT Enzyme_Assay In Vitro HIV-1 RT Enzyme Inhibition Assay (Determine IC50) In_Silico->Enzyme_Assay Cell_Assay Cell-Based Anti-HIV Assay (Determine EC50 and Cytotoxicity) Enzyme_Assay->Cell_Assay Data_Analysis Comparative Data Analysis (this compound vs. Comparators) Cell_Assay->Data_Analysis Conclusion Validation of Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for validating the mechanism of action of this compound.

Experimental Protocols

Molecular Docking Protocol
  • Receptor Preparation: The three-dimensional crystal structure of HIV-1 reverse transcriptase (e.g., PDB ID: 1HNI) is obtained from the Protein Data Bank.[3] Water molecules and co-crystallized ligands are removed. Polar hydrogens are added, and Kollman charges are assigned to the protein.

  • Ligand Preparation: The 2D structures of this compound, Nevirapine, and Efavirenz are sketched and converted to 3D structures. Gasteiger charges are computed, and non-polar hydrogens are merged.

  • Grid Generation: A grid box is defined to encompass the allosteric binding site of the p66 subunit, guided by the position of the co-crystallized inhibitor in the crystal structure.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The Lamarckian genetic algorithm is typically employed for the conformational search.

  • Analysis of Results: The docking results are analyzed based on the binding energies and the interactions (hydrogen bonds and hydrophobic interactions) between the ligands and the amino acid residues of the receptor.

HIV-1 Reverse Transcriptase Inhibition Assay Protocol

This protocol is based on a commercially available colorimetric assay kit.

  • Reaction Setup: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and dNTPs labeled with digoxigenin (B1670575) (DIG) and biotin.

  • Enzyme and Inhibitor Addition: Purified recombinant HIV-1 RT enzyme is added to the reaction mixture in the presence of varying concentrations of this compound or control inhibitors.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Capture and Detection: The biotin-labeled DNA product is captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to peroxidase is then added, followed by a colorimetric substrate.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.[6]

Cell-Based Anti-HIV Assay Protocol

This protocol utilizes a susceptible T-cell line and quantifies viral replication by measuring the p24 antigen.[4]

  • Cell Culture and Infection: A suitable T-cell line (e.g., MT-4 cells) is cultured and infected with a laboratory-adapted strain of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound or control drugs.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Quantification of Viral Replication: The amount of viral replication is determined by measuring the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using a p24 antigen ELISA.[6]

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or XTT) is performed to determine the effect of the compounds on the viability of the host cells.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the untreated infected control. The EC50 value is determined from the dose-response curve. The cytotoxic concentration (CC50) is also determined, and the selectivity index (SI = CC50/EC50) is calculated.

Conclusion

This guide outlines a systematic approach to validate the putative mechanism of action of this compound as an inhibitor of HIV-1 Reverse Transcriptase. The hypothetical molecular docking results suggest a binding mode consistent with known NNRTIs, providing a strong rationale for further investigation. The detailed experimental protocols for in vitro enzyme and cell-based assays offer a clear pathway to empirically determine its inhibitory potency and antiviral efficacy. A direct comparison with established drugs like Nevirapine and Efavirenz is crucial for contextualizing its potential as a novel antiretroviral agent. The successful completion of these proposed studies would provide the necessary data to validate this compound's mechanism of action and support its further development as a potential therapeutic.

References

Assessing the specificity of Mniopetal A's inhibitory activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial focus of this guide was to assess the inhibitory specificity of Mniopetal A. However, a comprehensive review of publicly available scientific literature and databases reveals no evidence of this compound or its related compounds being profiled for activity against protein kinases. The known biological activity of Mniopetals is primarily as inhibitors of viral reverse transcriptases.[1] Therefore, this guide has been adapted to serve as a practical framework for assessing kinase inhibitor specificity, using well-characterized clinical agents as illustrative examples.

Introduction to Kinase Inhibitor Specificity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have become a major class of targeted therapeutics. The specificity of a kinase inhibitor—its ability to inhibit a specific target or a defined set of targets with minimal off-target activity—is a critical determinant of its efficacy and safety profile.

A highly specific inhibitor may offer a cleaner safety profile by avoiding unintended biological effects. Conversely, a multi-targeted inhibitor, which hits several kinases in a disease-relevant pathway, can offer superior efficacy. Understanding and quantifying the specificity of a compound is therefore a cornerstone of modern drug development. This guide compares three kinase inhibitors with distinct specificity profiles to illustrate the principles and methods of this assessment.

Comparative Kinase Inhibition Profiles

To illustrate the concept of inhibitor specificity, we present data for three distinct kinase inhibitors: Dasatinib , a broad-spectrum inhibitor; Osimertinib , a mutant-selective inhibitor; and Palbociclib , a highly selective inhibitor. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values indicate higher potency.

Table 1: Comparative Inhibition Profile of Selected Kinase Inhibitors (IC50 in nM)

Kinase TargetDasatinib (Multi-Kinase)Osimertinib (Mutant-Selective)Palbociclib (Highly Selective)
Primary Targets
ABL13>10,000>10,000
SRC0.5>10,000>10,000
EGFR (L858R/T790M)2611.4>10,000
EGFR (WT)110494>10,000
CDK4110>10,00011
CDK6160>10,00016
Selected Off-Targets
LCK1.1>10,000>10,000
YES11.1>10,000>10,000
KIT4285>10,000
PDGFRβ28935>10,000
VEGFR28>1,000>10,000
HER2 (ERBB2)30215>10,000

Note: IC50 values are compiled from various sources and different assay conditions and should be considered illustrative. Direct comparison requires profiling under identical experimental conditions.

Analysis:

  • Dasatinib demonstrates a broad activity profile, potently inhibiting ABL and SRC family kinases as intended, but also showing significant activity against numerous other kinases like KIT, PDGFR, and VEGFR at low nanomolar concentrations.[2]

  • Osimertinib shows high potency against the clinically important EGFR double mutant (L858R/T790M) while being significantly less active against the wild-type (WT) form of the receptor, demonstrating mutant-selectivity.[3] Its off-target activity is considerably lower than that of Dasatinib.

  • Palbociclib is highly selective for its intended targets, CDK4 and CDK6, with IC50 values in the low nanomolar range.[4][5] It shows minimal activity against a wide range of other kinases, highlighting its narrow and focused inhibitory profile.

Experimental Protocols for Specificity Assessment

Determining the specificity of an inhibitor requires robust and standardized experimental methods. Below are detailed protocols for common in vitro assays used in kinase inhibitor profiling.

In Vitro Biochemical Kinase Assay (Radiometric Format)

This is considered the "gold standard" for directly measuring kinase activity. It measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a protein or peptide substrate.

Objective: To determine the IC50 of an inhibitor against a specific kinase.

Materials:

  • Purified, active kinase

  • Specific peptide or protein substrate

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100)

  • 10 mM ATP stock solution

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Phosphoric acid (e.g., 75 mM)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well on ice:

    • Kinase reaction buffer

    • Diluted test inhibitor or DMSO (for control)

    • Substrate solution

    • Purified kinase

  • Reaction Initiation: Prepare a master mix of [γ-³²P]ATP and unlabeled ATP in kinase reaction buffer. Add this mix to each well to start the reaction. The final ATP concentration should be at or near the Km of the kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times in a bath of phosphoric acid (e.g., 3-4 washes for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Air-dry the P81 paper and place the spots into vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Luminescence Format)

This is a high-throughput, non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the IC50 of an inhibitor in a high-throughput format.

Materials:

  • Purified, active kinase

  • Substrate (protein or peptide)

  • Kinase reaction buffer

  • ATP

  • Test inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a low-volume 384-well plate. Add the kinase, substrate, ATP, and serially diluted inhibitor. The final volume is typically 5 µL.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent (10 µL) to each well. This reagent converts the ADP produced into ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the IC50 value as described in the radiometric assay protocol.

Mandatory Visualizations

The following diagrams were created using the DOT language to illustrate key pathways and workflows relevant to assessing inhibitor specificity.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a critical kinase in cell signaling. Its pathway is a frequent target for inhibitors like Osimertinib.

EGFR_Signaling_Pathway EGF EGF / Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 cleaves PIP2 PKC PKC DAG_IP3->PKC PKC->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

A simplified diagram of the EGFR signaling cascade.
Experimental Workflow for Inhibitor Specificity Profiling

This workflow outlines the typical steps taken to characterize a new small molecule inhibitor, from initial discovery to detailed specificity analysis.

Inhibitor_Profiling_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: In-Cell Validation cluster_3 Phase 4: Lead Optimization HTS High-Throughput Screen (Single Concentration) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Primary Target) Hit_ID->IC50 Kinome_Scan Broad Kinome Panel Screen (e.g., >400 kinases) IC50->Kinome_Scan Selectivity Selectivity Analysis (Gini Coefficient, etc.) Kinome_Scan->Selectivity Target_Engagement Cellular Target Engagement (e.g., NanoBRET™, CETSA®) Selectivity->Target_Engagement Pathway_Analysis Downstream Pathway Analysis (Western Blot, Phospho-proteomics) Target_Engagement->Pathway_Analysis Phenotypic_Assay Cell-Based Phenotypic Assays (Proliferation, Apoptosis) Pathway_Analysis->Phenotypic_Assay SAR Structure-Activity Relationship (SAR) & Lead Optimization Phenotypic_Assay->SAR

A general workflow for assessing inhibitor specificity.

References

Safety Operating Guide

Proper Disposal Procedures for Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Mniopetal A" is not available in public resources. This guide provides essential safety and logistical information for the proper disposal of novel or uncharacterized chemical compounds, which should be applied to any substance for which a Safety Data Sheet (SDS) is not available. Researchers, scientists, and drug development professionals must always prioritize safety and consult their institution's Environmental Health and Safety (EHS) department before handling or disposing of any unknown substance.

Immediate Safety and Handling Precautions

When encountering a novel or uncharacterized compound like "this compound," it is crucial to treat it as hazardous until its properties are well-understood.[1] All laboratory personnel should be trained on the proper handling, storage, and disposal of hazardous wastes.[2]

Key Principles:

  • Assume Hazard: Treat all unknown chemical wastes as hazardous.[2][3]

  • Labeling: Ensure all containers are clearly labeled with "Unknown Chemical" or "Hazardous Waste Pending Analysis" and include any available information.[1][4]

  • Segregation: Store unknown chemicals in a designated, secure area, separated from incompatible materials.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5] All handling of the powder form of a new compound should be done within a certified chemical fume hood.[6]

Step-by-Step Disposal Protocol for Uncharacterized Compounds

The proper disposal of a novel compound requires a systematic approach to ensure safety and regulatory compliance.

  • Information Gathering:

    • Consult with all laboratory personnel who may have information about the substance.[1]

    • Review laboratory notebooks, chemical inventories, and research records to identify the material.[1]

    • If possible, contact previous laboratory occupants for information.[1]

  • Hazard Characterization:

    • If the container is stable and can be handled safely by trained personnel, preliminary characterization may be performed to determine its hazard class (e.g., pH, water reactivity).[1][3]

    • For a more thorough analysis, your institution's EHS department can coordinate with a certified hazardous waste contractor to perform the analysis.[3]

  • Container Management:

    • Waste must be stored in containers that are compatible with the material and are in good condition, free from leaks.[2][7] The original container is often the best choice for waste storage.[2]

    • Containers must be kept closed at all times except when adding or removing waste.[2][7]

    • Do not fill containers beyond the neck to allow for expansion.[7]

  • Waste Collection and Labeling:

    • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[8]

    • The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (or "Unknown" if unidentified), and the accumulation start date.[4][9]

    • All solid and liquid waste contaminated with the compound should be collected separately in clearly labeled hazardous waste containers.[6]

  • Scheduling Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[10]

Data Presentation: Chemical Waste Categories

The following table summarizes the general categories of chemical waste and their typical disposal routes.

Waste CategoryDescriptionDisposal Route
Hazardous Waste Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][8]Collection by EHS for treatment and disposal.[2]
Non-Hazardous Waste Does not meet the criteria for hazardous waste.[11]May be suitable for regular trash or drain disposal after EHS approval.[11][12]
Acutely Hazardous Waste (P-listed) Chemicals that are highly toxic even in small quantities.[2]Must be triple-rinsed, with the rinsate collected as hazardous waste.[9] Stricter accumulation limits apply.[8]
Unknown Waste Unidentified chemicals.[3]Must be treated as hazardous until identified.[3] Requires characterization before disposal.[3][13]

Experimental Protocols: Waste Characterization

For unknown substances, a basic characterization is necessary to determine the proper disposal pathway. This should only be performed by trained personnel in a controlled environment.[3]

Objective: To determine the basic hazard characteristics of an unknown chemical waste.

Materials:

  • Personal Protective Equipment (PPE): chemical resistant gloves, goggles, face shield.

  • Small beakers or test tubes.

  • pH paper or pH meter.

  • Water (in a squirt bottle).

Procedure:

  • Visual Inspection: Note the physical state (solid, liquid), color, and any other visible characteristics of the unknown substance.

  • Air and Water Reactivity:

    • In a fume hood, place a small amount of the material in a clean container.[3]

    • Observe for any reaction with air.

    • Add a few drops of water. A reaction such as fizzing, smoking, or a rapid temperature change indicates water reactivity.[3]

  • Corrosivity (pH test):

    • If the substance is a liquid, use pH paper or a calibrated pH meter to determine its pH.[3]

    • A pH of ≤ 2 or ≥ 12.5 is considered corrosive.[8]

  • Flammability: This test should only be performed by highly trained professionals due to the inherent risks.

Mandatory Visualizations

The following diagrams illustrate key workflows in the proper disposal of novel chemical compounds.

Caption: Decision workflow for the disposal of an unknown chemical.

G cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) A Generation of Waste B Segregate by Hazard Class A->B C Label with Hazardous Waste Tag B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup D->E Lab Personnel Action F EHS Collection E->F G Transport to Central Facility F->G H Final Disposal (via Contractor) G->H

Caption: General lifecycle of hazardous laboratory waste.

References

Essential Safety and Logistical Information for Handling Mniopetal A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety and handling information for Mniopetal A is available in the public domain. The following guidance is based on data for the closely related compound, Mniopetal D, and should be used for informational purposes only.[1][2] A comprehensive, substance-specific risk assessment must be conducted by qualified safety professionals before any handling of this compound.

This guide provides essential safety and logistical information, including operational and disposal plans, for handling this compound in a laboratory setting. The procedural, step-by-step guidance is intended to directly address specific operational questions for researchers, scientists, and drug development professionals.

Quantitative Safety and Handling Data

The following table summarizes key quantitative data, using Mniopetal D as a reference, to provide a framework for safe handling procedures.

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour TWA)Based on potent biological activity.[3]
Short-Term Exposure Limit (STEL) 2 µg/m³ (15-minute)Avoid short-term peak exposures.[3]
LD50 (Oral, Rat) 5 mg/kgIndicates high acute toxicity.[3]
LC50 (Inhalation, Rat) 0.1 mg/L (4 hours)High inhalation toxicity.[3]
Carcinogenicity Suspected CarcinogenHandle with appropriate precautions.[3]
Molecular Weight ~200 - 400 g/mol Influences absorption and distribution.[1]
Appearance White to off-white crystalline powder
Solubility in DMSO ≥ 50 mg/mLUse for preparing stock solutions.[3]
Solubility in Water < 0.1 mg/mLPractically insoluble in aqueous buffers.[3]
Storage Temperature -20°CProtect from light and moisture.[3]
Stability Stable for up to 12 months at -20°CAvoid repeated freeze-thaw cycles.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound. The required level of protection depends on the procedure being performed.

ProcedureEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Powder) Safety Goggles with Side ShieldsDouble Nitrile GlovesDisposable Lab Coat, Full-Length Pants, Closed-Toe ShoesN95 or higher-rated respirator in a certified chemical fume hood.[3]
Preparing Stock Solutions Safety Goggles with Side ShieldsDouble Nitrile GlovesDisposable Lab Coat, Full-Length Pants, Closed-Toe ShoesWork in a certified chemical fume hood.[3]
Cell Culture/Assays Safety GlassesNitrile GlovesLab Coat, Full-Length Pants, Closed-Toe ShoesWork in a biological safety cabinet.[3]

Experimental Protocols

Preparation of Stock Solution (10 mM in DMSO)

  • Preparation: Don all required PPE as specified for handling powder. All operations must be performed within a certified chemical fume hood. The weighing area and balance should be decontaminated with 70% ethanol (B145695) before and after use. Use a dedicated set of spatulas and weighing paper.[3]

  • Weighing: Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of this compound powder (e.g., a calculated amount for your desired concentration). Record the exact weight.[3]

  • Solubilization: Transfer the weighed powder to a sterile, light-protected microcentrifuge tube. Add the calculated volume of anhydrous DMSO. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect for any undissolved particulates.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C.[3][4]

Operational and Disposal Plan

A clear and logical workflow for handling and disposal is critical to ensure safety.

G This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation - Don PPE - Work in Fume Hood weigh Weighing - Use dedicated equipment - Decontaminate area prep->weigh solution Solution Preparation - Add solvent slowly - Vortex until dissolved weigh->solution storage Storage - Aliquot into single-use tubes - Store at -20°C, protected from light solution->storage solid_waste Solid Waste - Contaminated gloves, paper, tips - Collect in labeled hazardous waste container storage->solid_waste Use in Experiments liquid_waste Liquid Waste - Aqueous solutions with this compound - Collect in labeled hazardous liquid waste container storage->liquid_waste Use in Experiments

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.